6-Chloro-4-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVQVRMRKHPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617075 | |
| Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-38-9 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectral characteristics, outlines a plausible synthetic route with detailed experimental protocols, and discusses its potential reactivity.
Core Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884495-38-9 | [2] |
| Molecular Formula | C₇H₆ClNO | [2] |
| Molecular Weight | 155.58 g/mol | [2] |
| Appearance | Beige powder | [1] |
| Boiling Point | 277.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 4°C or -20°C, under inert atmosphere | [1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| LogP | 1.85592 | [2] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
A practical synthetic route to this compound involves the formylation of the readily available precursor, 2-chloro-4-methylpyridine (also known as 2-chloro-4-picoline). The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most plausible method for this transformation.[3][4][5][6]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine
This protocol is a generalized procedure based on known Vilsmeier-Haack reactions on similar substrates.[7] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Chloro-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0-3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Spectral Data and Characterization
While experimentally obtained spectra for this compound are not widely published, spectral data for the closely related 6-chloro-4-methoxynicotinaldehyde and other similar structures are available and can be used to predict the expected spectral characteristics.[8] Commercial suppliers indicate the availability of spectral data upon request.[9]
Table 3: Predicted Spectral Data for this compound
| Technique | Predicted Chemical Shifts / Fragmentation Pattern |
| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet). Pyridine ring protons: Two singlets in the aromatic region (~7.0-8.8 ppm). Methyl protons (CH₃): ~2.3-2.6 ppm (singlet). |
| ¹³C NMR | Aldehyde carbon (CHO): ~190-195 ppm. Pyridine ring carbons: Multiple signals between ~120-160 ppm. Methyl carbon (CH₃): ~18-22 ppm. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. Fragmentation may involve the loss of the aldehyde group (CHO) and/or the chlorine atom. |
| Infrared (IR) Spectroscopy | C=O stretch (aldehyde): ~1690-1715 cm⁻¹. C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. C=C and C=N stretches (pyridine ring): ~1400-1600 cm⁻¹. C-Cl stretch: ~600-800 cm⁻¹. |
Experimental Protocols for Spectral Analysis
The following are generalized protocols for acquiring spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard one-pulse sequence on a 400 or 500 MHz spectrometer.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
Mass Spectrometry (MS)
-
Sample Introduction: Depending on the ionization method, the sample can be introduced via a direct insertion probe (for electron ionization) or dissolved in a suitable solvent and infused (for electrospray ionization).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum in the range of 4000-400 cm⁻¹.
Reactivity and Potential Applications
The chemical structure of this compound features several reactive sites that make it a versatile building block in organic synthesis.
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions to form imines, oximes, and hydrazones, or to participate in carbon-carbon bond-forming reactions such as the Wittig or aldol reactions.
-
Chloro Group: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can be displaced by various nucleophiles. It is also a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at this position.[10]
-
Methyl Group: The methyl group can potentially be functionalized, for instance, through radical halogenation, although this would require specific reaction conditions to achieve selectivity over other reactive sites.
The presence of these functional groups makes this compound a valuable intermediate for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery and materials science. The biological evaluation of substituted chloropyridine-3-carbaldehydes and related structures has been a subject of interest in the development of novel therapeutic agents.[11][12][13][14][15][16]
Biological Activity
Currently, there is no publicly available information specifically detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of substituted chloropyridines is known to exhibit a range of biological activities, and compounds containing the nicotinaldehyde scaffold are explored in various therapeutic areas. Further research and biological screening are required to elucidate the potential pharmacological profile of this specific molecule.
Caption: Logical relationships of this compound's features.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(884495-38-9) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-4-methylnicotinaldehyde (CAS Number: 884495-38-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-4-methylnicotinaldehyde, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a reliable synthetic route with a detailed experimental protocol, and discusses its potential applications in drug discovery, particularly as a precursor for kinase inhibitors.
Core Compound Properties
This compound, also known by its IUPAC name 6-chloro-4-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structural features, including a reactive aldehyde group and a chlorine atom, make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
| Property | Value | Reference |
| CAS Number | 884495-38-9 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| IUPAC Name | 6-chloro-4-methylpyridine-3-carbaldehyde | |
| Synonyms | 2-Chloro-5-formyl-4-picoline | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Spectroscopic Data
While specific, verified spectra for this compound are not widely published, representative data based on commercially available information and analysis of similar structures are presented below.[2]
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~8.7 | s | 1H | Pyridine Ring (H-2) |
| ~7.4 | s | 1H | Pyridine Ring (H-5) |
| ~2.5 | s | 3H | Methyl (-CH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehyde (-CHO) |
| ~160 | Pyridine Ring (C-6) |
| ~152 | Pyridine Ring (C-4) |
| ~148 | Pyridine Ring (C-2) |
| ~132 | Pyridine Ring (C-3) |
| ~125 | Pyridine Ring (C-5) |
| ~19 | Methyl (-CH₃) |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2920 | C-H stretch (methyl) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1580, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~850 | C-Cl stretch |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Ion |
| 155/157 | [M]⁺ (isotopic pattern for Cl) |
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, the starting material would be 2-chloro-4-methylpyridine.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine
Reagents and Materials:
-
2-Chloro-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Crushed ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. To this cooled and stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Applications in Drug Discovery
Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[5][6] this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks, while the chloro group provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to introduce further diversity.
Role as a Precursor for PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5][7] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[5][7] Pyridine-based molecules have been successfully developed as inhibitors of kinases within this pathway.[5][8] this compound can be envisioned as a starting point for the synthesis of such inhibitors.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates where a hypothetical inhibitor derived from this compound might exert its effect.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a PI3K inhibitor.
Experimental Workflow Visualization
The synthesis and subsequent utilization of this compound in a drug discovery context can be summarized in the following workflow diagram.
Caption: General experimental workflow from synthesis to lead compound identification.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups allow for the efficient generation of diverse molecular libraries. For researchers and scientists in the field, this compound represents a key starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational technical information required to effectively utilize this compound in a research setting.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound(884495-38-9) 1H NMR spectrum [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-4-methylnicotinaldehyde: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. This technical guide provides a summary of its known physical and chemical properties. Due to its relatively recent emergence as a commercially available reagent, comprehensive experimental data on its physical characteristics are limited in publicly accessible literature. This document consolidates available data and outlines general experimental protocols for the determination of key physical properties. At present, there is no published research detailing the biological activity or involvement of this compound in any signaling pathways.
Core Physical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| CAS Number | 884495-38-9 | [1] |
| Appearance | Not specified (often a solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following are generalized, standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus alongside a thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination (for liquids or low-melting solids)
Should this compound be a low-melting solid, its boiling point at reduced pressure could be determined.
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Heating: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble."
Synthesis and Purification Workflow
While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a logical workflow for its preparation and purification can be conceptualized based on standard organic chemistry practices for similar heterocyclic aldehydes.
Logical Relationship for Property Determination
The determination of the physical properties of this compound follows a logical progression from basic identification to more detailed characterization.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no information available in the public scientific literature regarding the biological activity of this compound or its involvement in any cellular signaling pathways. Its primary utility appears to be as an intermediate in the synthesis of more complex molecules for biological screening.
Conclusion
This compound is a chemical intermediate with established basic molecular properties. However, a comprehensive profile of its experimental physical properties, such as melting point, boiling point, and solubility, is not yet publicly documented. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound. Future research is required to elucidate its physical properties and to explore its potential biological activities and applications in drug development.
References
6-Chloro-4-methylnicotinaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective applications in drug discovery, based on the activities of structurally related compounds.
Core Compound Data
This compound, also known as 2-Chloro-5-formyl-4-picoline, is a key heterocyclic building block.[1] Its structure incorporates a reactive aldehyde group and a chlorine atom on a pyridine ring, making it a versatile precursor for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| CAS Number | 884495-38-9 | [1] |
| Synonyms | 2-Chloro-5-formyl-4-picoline | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage Conditions | 4°C, under nitrogen | [1] |
Synthesis Methodologies
While specific experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, established methods for the synthesis of the closely related analogue, 6-Chloro-4-methoxynicotinaldehyde, provide a strong predictive framework for its preparation. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich heterocyclic rings and is a likely applicable synthetic route.
Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine (Proposed)
This protocol is adapted from established procedures for the synthesis of 6-Chloro-4-methoxynicotinaldehyde and is expected to be a viable route.
Reagents:
-
2-Chloro-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath and add POCl₃ dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloro-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with DCM (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
While direct biological activity data for this compound is limited, the broader class of chloro-substituted pyridines has shown significant potential in medicinal chemistry. The introduction of a chlorine atom can substantially improve the biological activity of a molecule.
Structurally related 6-chloro-3-pyridinyl compounds have been identified as potent ligands for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), suggesting potential applications in the development of novel insecticides or as probes for studying nAChR pharmacology.[2] Furthermore, nicotinaldehyde derivatives have been utilized in the synthesis of 1,4-dihydropyridines, a class of compounds known for a wide range of biological activities, including antifungal properties.
The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Logical Workflow for Derivative Synthesis
The chemical reactivity of this compound allows for a logical progression in the synthesis of diverse derivatives. The following diagram illustrates a general workflow for leveraging its key functional groups.
References
An In-depth Technical Guide on the Solubility of 6-Chloro-4-methylnicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development as a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for precise solubility determination, and a representative synthetic workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents an estimated solubility profile based on the compound's structural characteristics and general principles of solubility.
Introduction
This compound belongs to the class of substituted pyridines, which are key structural motifs in a wide array of pharmaceutical agents. The presence of a chloro group, a methyl group, and an aldehyde function on the pyridine ring imparts a unique combination of polarity and reactivity to the molecule. This makes it a valuable intermediate for the synthesis of more complex drug candidates. The efficiency of synthetic reactions, the choice of purification methods like crystallization, and the development of suitable formulations are all critically dependent on the solubility of this compound in different organic solvents. This guide aims to provide researchers and drug development professionals with a foundational understanding of its solubility characteristics.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of an organic compound is largely governed by its polarity and the polarity of the solvent.[1] this compound is a polar molecule due to the presence of the electronegative nitrogen atom in the pyridine ring, the polar carbon-chlorine bond, and the carbonyl group of the aldehyde. Pyridine, the parent heterocycle, is miscible with a broad range of polar and non-polar solvents.[2][3][4] Therefore, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is crucial for precise applications.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |
| Ethanol | High | Similar to methanol, with slightly reduced polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Highly polar solvent, effective for dissolving a wide range of organic compounds. | |
| Acetonitrile | Moderate | Polar solvent, but less so than DMSO and DMF. | |
| Acetone | Moderate | A ketone with a significant dipole moment. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |
| Diethyl Ether | Low to Moderate | Lower polarity compared to THF. | |
| Halogenated | Dichloromethane (DCM) | Moderate | A polar halogenated solvent. |
| Chloroform | Moderate | Similar to dichloromethane. | |
| Aromatic | Toluene | Low | Non-polar aromatic solvent. |
| Alkanes | Hexane | Very Low | Non-polar aliphatic solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (high purity)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Chloro-4-methylnicotinaldehyde, a key building block in medicinal chemistry. In the absence of publicly available experimental data, this guide utilizes predicted spectral data, supported by the analysis of structurally related compounds, to offer a robust interpretation of its ¹H NMR characteristics. This document is intended to assist in the structural elucidation, purity assessment, and quality control of this compound and its derivatives in a research and development setting.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the aldehydic proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on established computational models and analysis of substituent effects on the pyridine ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.8 - 9.0 | s | - | 1H |
| H-5 | ~7.5 - 7.7 | s | - | 1H |
| -CHO | ~10.1 - 10.3 | s | - | 1H |
| -CH₃ | ~2.5 - 2.7 | s | - | 3H |
Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.
Structural Assignment and Interpretation
The molecular structure of this compound with the predicted proton assignments is illustrated below. The electron-withdrawing effects of the chlorine atom, the aldehyde group, and the nitrogen atom in the pyridine ring significantly influence the chemical shifts of the aromatic protons.
Figure 1. Molecular structure of this compound with proton assignments.
The deshielding of the aromatic protons is a key feature. The proton at the 2-position (H-2) is expected to be the most downfield-shifted aromatic proton due to its proximity to the electron-withdrawing nitrogen atom and the aldehyde group. The proton at the 5-position (H-5) is also deshielded by the adjacent chlorine atom. The aldehydic proton is anticipated to appear as a singlet in the far downfield region, characteristic of aldehyde protons. The methyl group protons are expected to resonate as a singlet in the upfield region.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound.
3.1. Instrumentation
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
3.2. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
3.3. Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of all protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration, but more scans may be required for dilute samples to improve the signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of a novel or uncharacterized compound follows a logical progression from data acquisition to structural confirmation.
Figure 2. Workflow for ¹H NMR spectral analysis.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and consider two-dimensional NMR techniques such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.
In-Depth Technical Guide: 13C NMR Spectral Data for 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-4-methylnicotinaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹³C NMR data, which serves as a valuable reference for structural confirmation, reaction monitoring, and quality control in synthetic chemistry and drug development. The guide also includes a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical diagram illustrating the chemical environment of each carbon atom.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated based on established computational models that correlate molecular structure with NMR spectral data. The assignments are based on the standard IUPAC numbering for pyridine derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Chemical Environment |
| C2 | ~151.5 | Aromatic C-H adjacent to Nitrogen |
| C3 | ~132.0 | Aromatic C substituted with -CHO |
| C4 | ~158.0 | Aromatic C substituted with -CH₃ |
| C5 | ~125.0 | Aromatic C-H |
| C6 | ~149.0 | Aromatic C substituted with -Cl |
| -CHO | ~190.5 | Aldehyde Carbonyl |
| -CH₃ | ~21.0 | Methyl Group |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols: Acquiring ¹³C NMR Spectra
To ensure the acquisition of high-quality and reproducible ¹³C NMR data for this compound, the following detailed experimental protocol is recommended.
1. Instrumentation:
-
A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a ¹³C frequency of 100 MHz or higher.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).
-
Acquisition Time: ≥ 1.0 second.
-
Relaxation Delay (d1): 2-5 seconds, to allow for full relaxation of quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]
4. Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to enhance the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.
-
Manually phase correct the spectrum.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as the reference.
Visualization of Carbon Environments
The following diagram illustrates the distinct chemical environments of the carbon atoms in this compound, which give rise to separate signals in the ¹³C NMR spectrum.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-4-methylnicotinaldehyde
This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to offer a predictive analysis.
Molecular Profile
-
Molecular Formula: C₇H₆ClNO
-
Molecular Weight: 155.58 g/mol [1]
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass spectrometry data for this compound under positive mode electrospray ionization (ESI+).
| m/z (Predicted) | Ion | Notes |
| 156 | [M+H]⁺ | The protonated molecular ion. |
| 158 | [M+H+2]⁺ | The isotopic peak due to the presence of the ³⁷Cl isotope. The expected intensity is approximately one-third of the [M+H]⁺ peak.[2] |
| 128 | [M+H-CO]⁺ | Loss of a neutral carbon monoxide molecule from the aldehyde group. |
| 120 | [M+H-Cl]⁺ | Loss of the chlorine atom. |
| 92 | [M+H-CO-Cl]⁺ | Subsequent loss of both carbon monoxide and chlorine. |
Experimental Protocols
A detailed experimental protocol for the mass spectrometry analysis of this compound is provided below. This protocol is based on generalized procedures for similar compounds.[3]
Objective: To determine the molecular weight and fragmentation pattern of this compound using mass spectrometry.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[3]
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive Ion Mode ([M+H]⁺)[3]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (can be varied to control fragmentation)[3]
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C[3]
-
Desolvation Gas Flow: 700 L/hr[3]
-
Mass Range: m/z 50-500[3]
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and the corresponding [M+H+2]⁺ isotopic peak to confirm the presence of chlorine.[3]
-
Analyze the fragmentation data (MS/MS) to identify characteristic neutral losses and fragment ions.
-
Propose a fragmentation pathway based on the observed daughter ions.
Predicted Fragmentation Pathway
The fragmentation of this compound in the gas phase is expected to be initiated by the protonation of the pyridine nitrogen or the aldehyde oxygen. The subsequent fragmentation will likely involve the loss of small neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable alternative, especially for impurity profiling.[4] However, derivatization may be necessary for this class of compounds to improve volatility and thermal stability.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the chemical structure and connectivity of the molecule.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde carbonyl and the C-Cl bond.[2]
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. Experimental verification of these predictions is essential for a complete and accurate characterization of this compound.
References
Commercial Sourcing and Research Applications of 6-Chloro-4-methylnicotinaldehyde: A Technical Guide
For researchers and scientists engaged in drug discovery and development, 6-Chloro-4-methylnicotinaldehyde (CAS No. 884495-38-9) serves as a valuable and versatile building block. This guide provides an in-depth overview of its commercial availability, purity standards, and its application in the synthesis of biologically active compounds, complete with experimental methodologies.
Commercial Suppliers
This compound is readily available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The compound, also known by its synonym 2-Chloro-5-formyl-4-picoline, typically presents as a solid with a molecular formula of C₇H₆ClNO and a molecular weight of 155.58.[1] Purity levels are generally high, with most suppliers offering ≥98% purity. For optimal stability, it is recommended to store the compound at 4°C under a nitrogen atmosphere.[1]
Below is a summary of commercial suppliers providing this reagent. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Contact Information/Notes |
| ChemScene | ≥98% | Custom synthesis and commercial production available. | Offers a range of services including process optimization and peptide custom services.[1][2] |
| ChemicalBook | Varies (95-99%) | 1g, 100g, 1kg, 5kg, 25kg, 200kg, 1000kg | Lists multiple traders from China, the United States, and the United Kingdom. |
| BLD Pharm | --- | --- | For research use only. |
| Shanghai Rechem Science Co., Ltd. | 98% | Custom packaging available (bottle and bag). | Provides COA/HPLC/HNMR upon request and offers various shipping and payment methods. |
| Ambeed, Inc. | 97% | --- | A US-based supplier. |
Application in Chemical Synthesis
This compound is a key intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its aldehyde group and the chlorine atom on the pyridine ring are reactive sites that allow for a variety of chemical transformations.
One of the primary applications of this and structurally similar aldehydes is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities.[3] The general method for this synthesis is the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide (30% w/v) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate (the chalcone derivative) will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
The workflow for this synthetic pathway is illustrated in the diagram below.
Biological Evaluation of Derivatives
Derivatives of nicotinaldehydes have been investigated for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4] The following are general protocols for assays that can be used to evaluate the biological activity of compounds synthesized from this compound.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., RPMI-1640)
-
96-well tissue culture plates
-
Test compound (chalcone derivative) dissolved in DMSO
-
Vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the test compound.
The general workflow for a biological screening experiment is depicted below.
Experimental Protocol: Monoamine Oxidase-B (MAO-B) Inhibition Assay
Chalcone derivatives have been investigated as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. A common method to assess MAO-B inhibition is a spectrophotometric assay that measures the production of hydrogen peroxide.
Materials:
-
Recombinant human MAO-B
-
Test compound (chalcone derivative)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
MAO-B substrate (e.g., benzylamine)
-
Phosphate buffer
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, HRP, Amplex Red, and the test compound at various concentrations.
-
Initiate the reaction by adding the MAO-B enzyme and its substrate.
-
Incubate the plate at 37°C, protected from light.
-
The MAO-B-catalyzed oxidation of the substrate produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the inhibitory activity and the IC₅₀ value of the compound against MAO-B.
This technical guide provides a foundational understanding of the commercial landscape and research utility of this compound. Its role as a versatile synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this valuable building block.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document outlines a plausible and robust synthetic pathway, the Vilsmeier-Haack formylation of 2-chloro-4-methylpyridine. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data based on established principles and analysis of structurally analogous compounds.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 884495-38-9 | ChemScene[1] |
| Molecular Formula | C₇H₆ClNO | ChemScene[1] |
| Molecular Weight | 155.58 g/mol | ChemScene[1] |
| Synonyms | 2-Chloro-5-formyl-4-picoline | ChemScene[1] |
Synthesis Pathway
The most direct and industrially scalable approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF). The proposed synthetic pathway is illustrated below.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following section details the proposed experimental procedures for the synthesis and purification of this compound.
Synthesis via Vilsmeier-Haack Formylation
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and the purity of the reagents.
Materials:
-
2-Chloro-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A ¹H NMR spectrum is available from ChemicalBook, though the detailed parameters are not specified.[2] Based on the structure, the following proton signals are expected:
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.5 | Singlet | 1H | Pyridine Ring (H-2) |
| ~7.2 | Singlet | 1H | Pyridine Ring (H-5) |
| ~2.5 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR: No experimental ¹³C NMR data is currently available. The predicted chemical shifts are based on the analysis of similar structures.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~190 | Aldehyde (-CHO) |
| ~160 | Pyridine Ring (C-6, C-Cl) |
| ~152 | Pyridine Ring (C-4, C-CH₃) |
| ~150 | Pyridine Ring (C-2) |
| ~135 | Pyridine Ring (C-3, C-CHO) |
| ~120 | Pyridine Ring (C-5) |
| ~20 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2920-2980 | C-H stretch (methyl) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700-1720 | C=O stretch (aldehyde) |
| ~1550-1600 | C=C and C=N stretch (pyridine ring) |
| ~1000-1200 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak is expected.
| m/z (Predicted) | Assignment |
| 155 | [M]⁺ (with ³⁵Cl) |
| 157 | [M+2]⁺ (with ³⁷Cl, approx. 32% intensity of M⁺) |
Fragmentation Pattern (Predicted): The fragmentation of the molecular ion may involve the loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da).
Experimental and Characterization Workflow
The overall workflow from synthesis to characterization is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and to optimize the described protocols for their specific laboratory settings.
References
In-depth Technical Guide on 6-Chloro-4-methylnicotinaldehyde as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methylnicotinaldehyde is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, a strategically positioned chlorine atom, and a methyl group on the pyridine ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds of interest in drug discovery. While detailed experimental data for this specific compound is limited in publicly available literature, this document outlines potential synthetic pathways and key reactions based on the reactivity of its functional groups, supported by information on related compounds.
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS: 884495-38-9) is a promising, yet under-explored, building block for the synthesis of novel heterocyclic compounds. The aldehyde at the 3-position serves as a versatile handle for condensation and cyclization reactions, while the chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position can influence the electronic properties and steric environment of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884495-38-9 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Synonyms | 2-Chloro-5-formyl-4-picoline | [1][2] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2-chloro-5-methylpyridine.
A patented method for the preparation of 2-chloro-5-methylpyridine involves a multi-step sequence starting from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation afford 2-hydroxy-5-methylpyridine, which is then chlorinated to give 2-chloro-5-methylpyridine[3][4].
Role as a Building Block in Heterocyclic Synthesis
The strategic placement of the aldehyde and chlorine functionalities makes this compound a valuable precursor for a variety of heterocyclic systems.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Condensation Reactions: The aldehyde can readily undergo condensation with active methylene compounds, amines, and hydrazines to form a wide range of derivatives. For instance, condensation with malononitrile could lead to the formation of a pyridylidenemalononitrile, a common intermediate in the synthesis of fused heterocyclic systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse set of substituted aminomethylpyridines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon chain at the 3-position, introducing alkenyl substituents.
Reactions of the Chloro Group
The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chlorine atom by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents at the 6-position.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters would enable the formation of a carbon-carbon bond at the 6-position, leading to the synthesis of 6-aryl or 6-vinyl substituted 4-methylnicotinaldehydes.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would provide an alternative route to introduce amino groups at the 6-position, complementing the SNAr methodology.
-
Sonogashira Coupling: Coupling with terminal alkynes would yield 6-alkynylpyridine derivatives, which are valuable intermediates for further transformations.
Potential Applications in Drug Discovery
While there is a lack of specific biological activity data for derivatives of this compound, the core scaffold is present in molecules with a range of therapeutic applications. The ability to readily diversify the molecule at both the 3- and 6-positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Potential therapeutic areas where derivatives of this building block could be of interest include oncology, infectious diseases, and neurology, given the prevalence of substituted pyridines in these fields.
Experimental Protocols (Illustrative)
As specific experimental protocols for this compound are not available in the reviewed literature, the following are illustrative procedures based on general methodologies for similar substrates. These protocols would require optimization for this specific molecule.
Illustrative Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of chloro-pyridines.
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.02-0.10 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Due to the lack of specific reaction pathways in the literature for this compound, a generalized workflow for its potential utilization is presented below.
Caption: Potential reaction pathways for this compound.
Conclusion
This compound is a promising building block for the synthesis of diverse heterocyclic compounds. Its aldehyde and chloro functionalities provide orthogonal handles for a variety of chemical transformations, enabling the rapid generation of molecular complexity. While detailed studies on this specific molecule are currently limited, its structural features suggest significant potential for applications in medicinal chemistry and drug discovery. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its capabilities as a versatile synthetic intermediate.
References
In-Depth Technical Guide: Stability and Storage of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-4-methylnicotinaldehyde (CAS RN: 884495-38-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this document combines supplier recommendations with established chemical principles for aromatic aldehydes and chloropyridine derivatives to offer a robust guide for handling and storage.
Core Stability Profile and Recommended Storage
This compound is a solid compound that is generally stable when stored under appropriate conditions. However, its chemical structure, featuring an aldehyde group and a chlorinated pyridine ring, makes it susceptible to specific degradation pathways. The primary factors influencing its stability are temperature, atmosphere, and light.
Recommended Storage Conditions
To ensure long-term purity and prevent degradation, the following storage conditions are strongly recommended based on supplier safety data sheets and chemical first principles.
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | 2°C to 8°C | To minimize the rate of potential degradation reactions. | [1][2][3][4] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation of the sensitive aldehyde group. | [1][2][4][5] |
| Light | Protect from Light (Amber Vial) | To prevent light-induced (photolytic) degradation. | [5][6] |
| Container | Tightly Sealed, Dry Container | To prevent exposure to moisture, which could lead to hydrolysis. | [4][5] |
Incompatible Materials
Contact with the following substances should be avoided to prevent chemical reactions and degradation of the compound.
| Material Class | Potential Outcome | Citation |
| Strong Oxidizing Agents | Oxidation of the aldehyde to a carboxylic acid. | [6] |
| Strong Acids & Bases | May catalyze hydrolysis, polymerization, or other reactions. | [6] |
| Strong Nucleophiles | Nucleophilic aromatic substitution, displacing the chlorine atom. | [7] |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods. Based on the structure of this compound, the following pathways are plausible.
Caption: Potential degradation pathways for this compound.
-
Oxidation : The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 6-chloro-4-methylnicotinic acid. This is a common degradation route for aldehydes and is accelerated by exposure to air (oxygen). Storing under an inert atmosphere is the primary preventative measure[8].
-
Hydrolysis/Nucleophilic Substitution : The chlorine atom on the pyridine ring is activated towards nucleophilic substitution. Water can act as a nucleophile, particularly under acidic or basic conditions, leading to the displacement of the chloride and formation of 6-hydroxy-4-methylnicotinaldehyde[7][9][10].
-
Photodegradation : Aromatic compounds, especially those with heteroatoms and carbonyl groups, can absorb UV light, leading to chemical degradation. Studies on the related compound 2-chloropyridine have shown it undergoes photodegradation in aqueous solutions[9][11]. Therefore, protecting this compound from light is essential.
Experimental Protocol: Forced Degradation Study
To definitively determine the stability profile of this compound, a forced degradation (or stress testing) study is required. This is a standard practice in drug development to identify likely degradation products and establish stability-indicating analytical methods[12]. The following is a general protocol that can be adapted for this purpose.
Objective: To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method (e.g., HPLC).
Materials and Equipment
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with UV/PDA detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled ovens
Experimental Workflow
Caption: General workflow for a forced degradation study.
Methodologies
-
Preparation of Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis :
-
Acid : Mix the stock solution with 0.1M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base : Mix the stock solution with 0.1M NaOH and keep at room temperature.
-
Neutral : Mix the stock solution with water and heat to 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples.
-
-
Oxidative Degradation :
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation :
-
Expose the solid compound to dry heat (e.g., 60°C) in an oven.
-
Expose the stock solution to the same temperature.
-
Analyze samples at set intervals.
-
-
Photostability Testing :
-
Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
-
Analysis :
-
Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.
-
The method should be capable of separating the parent compound from all generated degradation products. A PDA detector is useful for comparing the UV spectra of the peaks to assess peak purity.
-
Conclusion
While this compound is stable under recommended conditions, its aldehyde and chloropyridine moieties present inherent risks of degradation through oxidation, hydrolysis, and photolysis. For researchers and drug development professionals, strict adherence to storage protocols—specifically refrigeration at 2-8°C , exclusion of air and light , and avoidance of incompatible materials —is paramount to maintaining the compound's integrity. For developmental applications, conducting a formal forced degradation study is essential to fully characterize its stability profile and ensure the quality and safety of subsequent manufacturing processes and final products.
References
- 1. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 2. chemscene.com [chemscene.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. wcu.edu [wcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methylnicotinaldehyde with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-4-methylnicotinaldehyde with various arylboronic acids. The resulting 6-aryl-4-methylnicotinaldehyde scaffold is of significant interest in medicinal chemistry. Analogous structures, such as 6-aryl-4-methoxypyridine derivatives, have demonstrated potent inhibitory activity against various protein kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[2] The synthesis of a diverse library of these compounds allows for the exploration of structure-activity relationships (SAR) to optimize lead compounds for therapeutic development.[2]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-Chloro-4-methoxynicotinaldehyde with various arylboronic acids.[2] While the substrate is the 4-methoxy analog of the title compound, these data provide valuable insight into the expected yields and reactivity for the coupling of this compound. The reaction conditions are robust and generally applicable to a range of arylboronic acids.[2][3]
| Entry | Arylboronic Acid | Product | Yield (%)[2] |
| 1 | Phenylboronic acid | 6-Phenyl-4-methoxynicotinaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methoxynicotinaldehyde | 92 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-4-methoxynicotinaldehyde | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)-4-methoxynicotinaldehyde | 75 |
| 5 | 3-Thienylboronic acid | 6-(3-Thienyl)-4-methoxynicotinaldehyde | 82 |
Experimental Protocols
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.[2]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[2]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
-
Purification:
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups, enabling the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] The amination of heteroaryl chlorides, such as 6-Chloro-4-methylnicotinaldehyde, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5] However, with the development of specialized ligands and catalyst systems, these transformations can be achieved with high efficiency.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound, a key intermediate in the synthesis of various biologically active compounds. The aldehyde functionality on this substrate requires careful selection of reaction conditions to avoid unwanted side reactions.
Key Reaction Parameters and Optimization
The successful amination of this compound hinges on the careful selection and optimization of several key parameters: the palladium source, ligand, base, solvent, and temperature.
Catalyst System:
-
Palladium Source: While Pd(OAc)₂ is a common choice, palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable as they form the active Pd(0) species more cleanly and efficiently.[5]
-
Ligand: The choice of ligand is critical for the amination of less reactive aryl chlorides.[6] Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond.[5] Commonly used ligands for such transformations include RuPhos, BrettPhos, DavePhos, and XPhos.[5][7] The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1]
Base: A strong, non-nucleophilic base is generally required.[5] Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions.[8] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[5][7]
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst.[7] Toluene, 1,4-dioxane, and THF are common choices.[5] It is crucial to use dry and degassed solvents to maintain an inert reaction atmosphere.[5]
Temperature: Reactions involving chloropyridines often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition step.[5][7]
Summary of Reaction Conditions
The following table summarizes common conditions for the Buchwald-Hartwig amination of challenging heteroaryl chlorides, which can be adapted for this compound.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Palladacycle Pre-catalysts | Pre-catalysts can offer improved reliability and activity.[5] |
| Ligand | RuPhos, BrettPhos, DavePhos, XPhos | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[5][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. Weaker bases may be used for sensitive substrates.[5][7][8] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed aprotic solvents are essential.[5][7] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for the less reactive chloro-substituent.[5][7] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be required for challenging substrates.[5] |
| Amine Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the amine can favor the desired coupling reaction.[5] |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to the palladium catalyst).
-
Add this compound (1.0 equivalent) and the base (1.2-2.0 equivalents).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2-1.5 equivalents) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is then filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aminated product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.[7]
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.[7]
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.[7]
Troubleshooting Common Issues
-
Low or No Conversion: This is a frequent issue with less reactive chloropyridines.[5] Consider increasing the catalyst loading, switching to a more active pre-catalyst or a bulkier, more electron-rich ligand, and ensuring strictly anhydrous and inert conditions.[5]
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can compete with the desired amination.[5] This may be suppressed by ensuring scrupulously dry conditions and using a slight excess of the amine.[5]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Based on a 6-Chloro-4-methylnicotinaldehyde Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a novel class of potential kinase inhibitors, utilizing the versatile starting material, 6-Chloro-4-methylnicotinaldehyde. The protocols detailed herein outline a strategic multi-step synthesis to generate a library of aminopyridine-based compounds, a common scaffold in many clinically approved kinase inhibitors. This guide includes detailed experimental procedures, data presentation for the biological evaluation of the synthesized compounds, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine ring is a privileged scaffold in medicinal chemistry and is a core component of numerous kinase inhibitors. The starting material, this compound, offers three points of diversification: the aldehyde for the introduction of various side chains, the chloro group for cross-coupling reactions, and the methyl group which can be a site for further modification or can influence the physicochemical properties of the final compounds.
This application note details a synthetic route to a series of N-aryl-6-(aryl)-4-methylnicotinamides, potential kinase inhibitors, starting from this compound. The synthetic strategy involves an initial oxidation of the aldehyde to a carboxylic acid, followed by amidation and a final Suzuki coupling reaction to introduce diversity.
Data Presentation
The inhibitory activity of the synthesized compounds against a panel of relevant kinases would be determined using in vitro kinase assays. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase | IC50 (nM) |
| KI-001 | EGFR | 150 |
| VEGFR2 | 250 | |
| PDGFRβ | 400 | |
| KI-002 | EGFR | 75 |
| VEGFR2 | 120 | |
| PDGFRβ | 200 | |
| KI-003 | EGFR | 25 |
| VEGFR2 | 50 | |
| PDGFRβ | 90 | |
| Reference | ||
| Gefitinib | EGFR | 20 |
Experimental Protocols
Synthesis of 6-Chloro-4-methylnicotinic acid (Intermediate 1)
Principle: This step involves the oxidation of the aldehyde group of this compound to a carboxylic acid using a mild oxidizing agent such as sodium chlorite.
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO2) (1.5 eq)
-
Monosodium phosphate (NaH2PO4) (1.5 eq)
-
2-Methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in a 3:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate beaker, prepare an aqueous solution of sodium chlorite and monosodium phosphate.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloro-4-methylnicotinic acid as a solid.
Synthesis of 6-Chloro-N-(3-ethynylphenyl)-4-methylnicotinamide (Intermediate 2)
Principle: This step involves the formation of an amide bond between the carboxylic acid (Intermediate 1) and an aniline derivative, in this case, 3-ethynyl-aniline, using a peptide coupling agent like HATU.
Materials:
-
6-Chloro-4-methylnicotinic acid (1.0 eq)
-
3-Ethynyl-aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
Dissolve 6-Chloro-4-methylnicotinic acid in anhydrous DMF in a flame-dried, inert atmosphere (N2 or Ar) flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add 3-ethynyl-aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Synthesis of N-(3-ethynylphenyl)-4-methyl-6-(quinolin-3-yl)nicotinamide (Final Product, e.g., KI-003)
Principle: The final step is a Suzuki cross-coupling reaction to displace the chloro group with an aryl or heteroaryl group, in this example, a quinoline moiety, using a palladium catalyst.
Materials:
-
6-Chloro-N-(3-ethynylphenyl)-4-methylnicotinamide (1.0 eq)
-
Quinoline-3-boronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a microwave vial or Schlenk flask, combine the chlorinated amide intermediate, quinoline-3-boronic acid, Pd(PPh3)4, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours (or using microwave irradiation at 150 °C for 30 minutes), monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Wittig Reaction of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Wittig reaction of 6-chloro-4-methylnicotinaldehyde. This reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond, converting an aldehyde into an alkene.[1][2][3] The protocol is based on established general procedures for the Wittig reaction, with specific considerations for a halo-substituted heteroaromatic aldehyde.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[2][4] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[4][5] The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4][6] The stereochemical outcome of the reaction can be influenced by the nature of the ylide and the reaction conditions.[2][6]
This document provides a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow to guide researchers in successfully performing this transformation.
Quantitative Data Summary
While specific yield and reaction time data for this compound is not extensively published, the following table summarizes typical quantitative parameters for Wittig reactions involving aromatic aldehydes under various conditions, derived from analogous reactions in the literature.
| Parameter | Typical Range/Value | Notes |
| Reactant Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Phosphonium Salt | 1.1 - 1.5 eq | An excess ensures complete consumption of the aldehyde. |
| Base | 1.1 - 1.5 eq | Stoichiometry should be matched to the phosphonium salt. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF, Dichloromethane (DCM), DMF | Solvent choice can influence ylide stability and reaction rate. |
| Temperature | 0 °C to Room Temperature | Initial ylide formation is often performed at 0°C.[7][8] |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC).[1] |
| Typical Yield | 60 - 95% | Yield is highly dependent on the specific ylide and conditions. |
Experimental Protocol: Wittig Reaction of this compound
This protocol describes the synthesis of an alkene from this compound using a Wittig reagent generated in situ.
Materials and Reagents
-
Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure
Step 1: Preparation of the Ylide (Wittig Reagent)
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF via syringe. Stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.[8]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
Step 2: Wittig Reaction
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-24 hours. Monitor the consumption of the starting aldehyde by TLC.[1]
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[7]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[7][10]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the alkene from the triphenylphosphine oxide byproduct.[7] The byproduct is typically more polar.[11]
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol.
Caption: Step-by-step workflow for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. sciepub.com [sciepub.com]
- 10. rsc.org [rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Reductive Amination of 6-Chloro-4-methylnicotinaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds in biologically active molecules.[3] These application notes provide a detailed overview and experimental protocols for the reductive amination of 6-Chloro-4-methylnicotinaldehyde with various primary amines. This reaction is of significant interest as the resulting N-substituted ((6-chloro-4-methylpyridin-3-yl)methyl)amines are valuable intermediates in the synthesis of novel therapeutic agents.
The general reaction scheme involves the initial formation of an imine intermediate from the condensation of this compound and a primary amine, which is then reduced in situ to the corresponding secondary amine.
Reaction Pathway and Mechanism
The reductive amination process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine (iminium ion). The reaction is typically carried out under neutral to slightly acidic conditions to facilitate both the nucleophilic attack and the dehydration step.[1] The iminium ion is then reduced by a hydride-based reducing agent to afford the final secondary amine product.
Caption: General reaction pathway for the reductive amination of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound with primary amines using common laboratory reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent, often favored for its ability to reduce imines in the presence of aldehydes and for its tolerance of a wide range of functional groups.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, ethylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in DCE (0.2 M) at room temperature, add the primary amine (1.1 eq).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-((6-chloro-4-methylpyridin-3-yl)methyl)amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Sodium cyanoborohydride is another effective reducing agent for this transformation, particularly in protic solvents like methanol. A slightly acidic catalyst is often employed to promote imine formation.
Materials:
-
This compound
-
Primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol (0.2 M).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.2 eq) in one portion.
-
Continue stirring at room temperature for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various primary amines, based on generalized procedures. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Primary Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 6 | 85-95 |
| 2 | 4-Fluoroaniline | NaBH(OAc)₃ | DCM | 8 | 80-90 |
| 3 | Benzylamine | NaBH₃CN/AcOH | MeOH | 12 | 88-96 |
| 4 | Ethylamine | NaBH(OAc)₃ | DCE | 4 | 75-85 |
| 5 | Cyclopropylamine | NaBH₃CN/AcOH | MeOH | 10 | 70-80 |
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted-((6-chloro-4-methylpyridin-3-yl)methyl)amines via reductive amination is depicted below.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of substituted pyridines utilizing the versatile starting material, 6-Chloro-4-methylnicotinaldehyde. The methodologies outlined herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions and classical condensation reactions to enable the efficient introduction of diverse functionalities.
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. This compound is a valuable and versatile building block for the synthesis of diverse pyridine libraries. Its structure features two key points for chemical modification: a chloro group at the 6-position, which is amenable to a variety of cross-coupling reactions, and a reactive aldehyde at the 3-position, which can participate in various condensation reactions. This dual functionality allows for a modular and convergent approach to complex pyridine derivatives.
This document provides exemplary protocols for the functionalization of this compound at both the 6-position of the pyridine ring and the aldehyde group. The following sections detail the experimental procedures and expected outcomes for key synthetic transformations.
Core Reaction Pathways
The primary strategies for the derivatization of this compound involve:
-
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position: These reactions are highly efficient and versatile for forming new carbon-carbon and carbon-nitrogen bonds by substituting the chlorine atom.
-
Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.
-
Sonogashira Coupling: For the introduction of terminal alkynes.
-
-
Condensation Reactions of the Aldehyde Group: These reactions allow for the extension of the carbon framework and the formation of new ring systems.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
-
Hantzsch Dihydropyridine Synthesis: A multi-component reaction to form dihydropyridine rings.
-
Figure 1. Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents.[1]
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for Suzuki couplings of analogous chloropyridines.[1][2]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-6-phenylnicotinaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methylnicotinaldehyde | 80-90 |
| 3 | 3-Tolylboronic acid | 4-Methyl-6-(m-tolyl)nicotinaldehyde | 82-92 |
| 4 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-4-methylnicotinaldehyde | 78-88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[3][4]
Data Presentation: Representative Yields for Buchwald-Hartwig Amination
The following table presents estimated yields for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for similar chloropyridines.[5][6]
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | 4-Methyl-6-(phenylamino)nicotinaldehyde | 75-85 |
| 2 | Morpholine | 4-Methyl-6-morpholinonicotinaldehyde | 80-90 |
| 3 | N-Methylaniline | 4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde | 70-80 |
| 4 | Benzylamine | 6-(Benzylamino)-4-methylnicotinaldehyde | 78-88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
Figure 3. Catalytic cycle of the Buchwald-Hartwig amination.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 6-alkynyl-4-methylnicotinaldehydes through the reaction of this compound with terminal alkynes.[8]
Data Presentation: Representative Yields for Sonogashira Coupling
The following table provides estimated yields for the Sonogashira coupling of this compound with various terminal alkynes, based on data for similar chloropyridine substrates.[9][10]
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 4-Methyl-6-(phenylethynyl)nicotinaldehyde | 70-85 |
| 2 | Ethynyltrimethylsilane | 4-Methyl-6-((trimethylsilyl)ethynyl)nicotinaldehyde | 80-90 |
| 3 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-4-methylnicotinaldehyde | 65-75 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4-methylnicotinaldehyde | 75-85 |
Experimental Protocol: General Procedure for Sonogashira Coupling [11]
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
THF, anhydrous and degassed
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Condensation Reactions of the Aldehyde Group
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated pyridine derivatives.[12]
Data Presentation: Representative Yields for Knoevenagel Condensation
The following table shows representative yields for the Knoevenagel condensation of this compound with various active methylene compounds.[5]
| Entry | Active Methylene Compound | Product | Representative Yield (%) |
| 1 | Malononitrile | 2-((6-Chloro-4-methylpyridin-3-yl)methylene)malononitrile | 85-95 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-chloro-4-methylpyridin-3-yl)acrylate | 80-90 |
| 3 | Diethyl malonate | Diethyl 2-((6-chloro-4-methylpyridin-3-yl)methylene)malonate | 75-85 |
Experimental Protocol: General Procedure for Knoevenagel Condensation [13]
-
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a one-pot, multi-component reaction that can be employed to construct dihydropyridine rings using this compound as the aldehyde component.[14][15]
Data Presentation: Representative Yields for Hantzsch Synthesis
The following table provides an example of a Hantzsch dihydropyridine synthesis with an estimated yield.[16][17]
| Entry | β-Ketoester | Nitrogen Source | Product | Representative Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Diethyl 4-(6-chloro-4-methylpyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 70-80 |
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis [14]
Figure 4. Simplified reaction pathway for the Hantzsch dihydropyridine synthesis.
-
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (2.0 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Conclusion
The protocols and data presented in this document highlight the utility of this compound as a versatile starting material for the synthesis of a wide array of substituted pyridines. The palladium-catalyzed cross-coupling reactions provide efficient access to 6-aryl, 6-amino, and 6-alkynyl nicotinadehyde derivatives, while the condensation reactions of the aldehyde group open avenues for further molecular complexity. These methods are integral to the construction of compound libraries for drug discovery and the development of novel functional materials. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 17. asianpubs.org [asianpubs.org]
Application Notes and Protocols for 6-Chloro-4-methylnicotinaldehyde and its Analogs in Medicinal Chemistry
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties and synthetic versatility of the pyridine ring make it a privileged scaffold in drug design. This document provides a detailed overview of the applications of 6-chloro-4-substituted nicotinaldehydes as versatile building blocks in the synthesis of bioactive molecules.
While there is limited publicly available information specifically detailing the applications of 6-Chloro-4-methylnicotinaldehyde (CAS 884495-38-9) in medicinal chemistry, its structural analogs, such as 6-Chloro-4-methoxynicotinaldehyde and Ethyl 6-chloro-4-(methylamino)nicotinate, have been extensively utilized in the development of novel therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This document will focus on the established applications of these closely related analogs to provide insights into the potential synthetic utility and biological relevance of this class of compounds. The aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations and reductive aminations, while the chloro-substituent is amenable to nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.[1][3]
I. Synthetic Applications in the Development of Kinase Inhibitors
A primary application of 6-chloro-4-substituted nicotinaldehyde analogs is in the synthesis of heterocyclic compounds with potent kinase inhibitory activity. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5]
A. Synthesis of Quinazoline and Pyrido[2,3-d]pyrimidine Scaffolds
The 6-chloro-4-substituted nicotinaldehyde scaffold is a key precursor for the synthesis of fused heterocyclic systems like quinazolines and pyrido[2,3-d]pyrimidines, which are prominent cores in many kinase inhibitors.[1][2] The general synthetic approach involves the initial modification of the aldehyde group, followed by cyclization reactions.
A representative synthetic workflow for the utilization of a 6-chloro-4-substituted nicotinaldehyde analog is depicted below:
References
use of 6-Chloro-4-methylnicotinaldehyde in agrochemical synthesis
Application Notes: Synthesis of Pyridine-Based Herbicides
Introduction
Pyridine-based compounds are a significant class of agrochemicals, exhibiting a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The unique chemical properties of the pyridine ring allow for diverse functionalization, leading to the development of novel active ingredients with specific modes of action. This document provides an overview of the synthetic application of chlorinated pyridine intermediates in the development of herbicides, with a focus on the synthesis of clopyralid, a widely used selective herbicide.
Synthesis of Clopyralid: A Case Study
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a systemic herbicide used for the control of broadleaf weeds, particularly thistles and clovers. The synthesis of clopyralid provides a relevant example of the use of chlorinated pyridine intermediates. A common synthetic route involves the chlorination of 2-picoline-N-oxide.
Synthetic Pathway
The following diagram illustrates a representative synthetic pathway for clopyralid, highlighting the key transformations of the pyridine ring.
Caption: Synthetic route for Clopyralid from 2-Picoline.
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield of the final product. The following table summarizes typical yields for the key reactions in the synthesis of clopyralid.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Oxidation of 2-Picoline | 2-Picoline | Hydrogen peroxide, Acetic acid | 2-Picoline-N-oxide | >95% |
| Chlorination of 2-Picoline-N-oxide | 2-Picoline-N-oxide | Phosphorus oxychloride | 4-Chloro-2-picoline-N-oxide | 85-90% |
| Further Chlorination | 4-Chloro-2-picoline-N-oxide | Chlorine gas, Phosphorus trichloride | 3,4,5,6-Tetrachloro-2-picoline | 70-80% |
| Oxidation and Hydrolysis | 3,4,5,6-Tetrachloro-2-picoline | Potassium permanganate, Sodium hydroxide | Clopyralid | 80-85% |
Experimental Protocols
Protocol 1: Synthesis of 2-Picoline-N-oxide
Objective: To oxidize 2-picoline to 2-picoline-N-oxide.
Materials:
-
2-Picoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 1 mole of 2-picoline with 3 moles of glacial acetic acid.
-
Begin stirring the mixture and slowly add 1.2 moles of 30% hydrogen peroxide solution, keeping the temperature below 80°C.
-
After the addition is complete, heat the mixture to 80-85°C and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-picoline-N-oxide.
Protocol 2: Synthesis of 4-Chloro-2-picoline-N-oxide
Objective: To chlorinate 2-picoline-N-oxide at the 4-position.
Materials:
-
2-Picoline-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 mole of 2-picoline-N-oxide in a minimal amount of a suitable solvent (e.g., chloroform).
-
Slowly add 1.1 moles of phosphorus oxychloride to the solution while stirring and cooling in an ice bath.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-picoline-N-oxide.
Protocol 3: Synthesis of Clopyralid
Objective: To convert 3,4,5,6-tetrachloro-2-picoline to clopyralid.
Materials:
-
3,4,5,6-Tetrachloro-2-picoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend 1 mole of 3,4,5,6-tetrachloro-2-picoline in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 80-90°C and slowly add a solution of 3 moles of potassium permanganate in water over a period of 2-3 hours.
-
Maintain the temperature and continue stirring for an additional 4-6 hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of 1-2 to precipitate the clopyralid.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure clopyralid.
Mode of Action of Clopyralid
Clopyralid is a synthetic auxin herbicide. It mimics the effects of the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth in susceptible species, ultimately causing their death.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of auxin and how synthetic auxins like clopyralid interfere with it.
Caption: Simplified auxin signaling pathway and the effect of clopyralid.
Application Notes and Protocols for the Reaction of 6-Chloro-4-methylnicotinaldehyde with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the functionalization of 6-Chloro-4-methylnicotinaldehyde using various organometallic reagents. The protocols detailed herein are foundational for the synthesis of diverse 6-substituted-4-methylnicotinaldehyde derivatives, which are key intermediates in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and other biologically active molecules.
Introduction
This compound is a versatile heterocyclic building block. The presence of a chlorine atom at the 6-position of the pyridine ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. Additionally, the aldehyde functionality is susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom serves as an excellent electrophilic partner in several named reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.
Application: Synthesis of 6-aryl and 6-heteroaryl-4-methylnicotinaldehydes. These products are common scaffolds in kinase inhibitors.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Representative):
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for various pharmaceuticals and organic materials.[1]
Application: Synthesis of 6-alkynyl-4-methylnicotinaldehydes. These derivatives can be further elaborated or used as final products in medicinal chemistry.
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol (Representative):
-
To a degassed solution of this compound (1.0 mmol) in a suitable solvent such as DMF or THF (5 mL), add the terminal alkyne (1.2 mmol).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst like CuI (0.05 mmol), and a base such as triethylamine (2.0 mmol).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2] It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[2][3]
Application: Introduction of alkyl, aryl, and vinyl substituents at the 6-position. The use of organozinc reagents allows for coupling under mild conditions.[3]
Caption: General scheme of the Negishi coupling reaction.
Experimental Protocol (Representative):
-
Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding organolithium or Grignard reagent with ZnCl₂.
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), in an anhydrous solvent like THF (5 mL).
-
Add the solution of the organozinc reagent (1.5 mmol) to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organic halide.[4] Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized.[3] A drawback is the toxicity of tin compounds.[4]
Application: Synthesis of 6-aryl, 6-vinyl, and 6-alkynyl-4-methylnicotinaldehydes. It offers a broad scope for the organotin partner.
Caption: General scheme of the Stille coupling reaction.
Experimental Protocol (Representative):
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in an anhydrous solvent like toluene or DMF (5 mL).
-
In some cases, a lithium chloride additive is beneficial.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Addition to the Aldehyde
The aldehyde group of this compound is an excellent electrophile for nucleophilic attack by organometallic reagents like Grignard and organolithium reagents, leading to the formation of secondary alcohols.
Grignard Reaction
Grignard reagents (R-MgX) are strong nucleophiles and strong bases that readily add to aldehydes to form secondary alcohols after an acidic workup.
Application: Synthesis of α-substituted-(6-chloro-4-methylpyridin-3-yl)methanols. These secondary alcohols can be valuable intermediates for further transformations.
Caption: General scheme of the Grignard reaction.
Experimental Protocol (Representative):
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 mmol, commercially available or freshly prepared) to the aldehyde solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Organolithium Addition
Organolithium reagents (R-Li) are even more reactive than Grignard reagents and also add to aldehydes to produce secondary alcohols.
Application: Similar to Grignard reagents, for the synthesis of α-substituted-(6-chloro-4-methylpyridin-3-yl)methanols, often with higher reactivity.
Caption: General scheme of the organolithium addition.
Experimental Protocol (Representative):
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (1.1 mmol) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Summary of Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the reactions of this compound with various organometallic reagents. Note: The data presented are based on analogous reactions and may require optimization for this specific substrate.
| Reaction Type | Organometallic Reagent (Example) | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 60 | 12 | 70-90 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | RT | 6 | 65-85 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄, LiCl | Toluene | 110 | 18 | 60-80 |
| Grignard | Phenylmagnesium bromide | 1. Et₂O; 2. NH₄Cl | Et₂O | 0 to RT | 2 | 80-95 |
| Organolithium | Phenyllithium | 1. THF; 2. NH₄Cl | THF | -78 to RT | 2 | 85-98 |
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 6-Chloro-4-methylnicotinaldehyde into a variety of bioactive heterocyclic compounds. The protocols detailed below are based on established chemical transformations and provide a foundation for the synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a versatile trifunctional building block for organic synthesis. It possesses three key reactive sites: a nucleophilic chlorine atom at the 6-position, an electrophilic aldehyde group, and a methyl group that can potentially be functionalized. The electron-deficient nature of the pyridine ring, enhanced by the aldehyde group, makes the 6-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the generation of diverse libraries of heterocyclic compounds with potential biological activity.
This document outlines protocols for key transformations of this compound, including palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.
Key Synthetic Transformations and Protocols
The primary routes for the elaboration of this compound involve reactions at the chloro and aldehyde functionalities.
1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the 6-position is amenable to displacement via reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation.[1]
a) Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-methylnicotinaldehydes
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids.
Experimental Protocol:
-
Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.2 eq.) in a mixture of toluene and ethanol (4:1).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq.).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Buchwald-Hartwig Amination: Synthesis of 6-Amino-4-methylnicotinaldehydes
This reaction facilitates the formation of a C-N bond, allowing for the introduction of primary or secondary amines at the 6-position.
Experimental Protocol:
-
Materials: this compound, primary or secondary amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos, sodium tert-butoxide (NaOtBu), toluene or dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene or dioxane.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
2. Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds known for their wide range of biological activities, including kinase inhibition.[2] A plausible route to these scaffolds from this compound involves a multi-step synthesis.
Synthetic Workflow:
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
-
Step 2: Cyclization with Guanidine
-
Materials: 2-Cyano-3-(6-chloro-4-methylpyridin-3-yl)acrylamide (from Step 1), guanidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (3.0 eq.) to anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.5 eq.) and stir for 30 minutes.
-
Add the product from Step 1 (1.0 eq.) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water and cold ethanol, and dry to yield the 2,4-Diamino-7-chloro-5-methyl-pyrido[2,3-d]pyrimidine.
-
Bioactivity of Resulting Heterocyclic Scaffolds
The synthetic routes described above can lead to various heterocyclic cores that are known to possess significant biological activities.
| Heterocyclic Scaffold | Potential Biological Activities |
| 6-Aryl-4-methylnicotinonitriles | Precursors to compounds with potential kinase inhibitory activity. |
| 6-Amino-4-methylnicotinonitriles | Building blocks for kinase inhibitors and other pharmacologically active molecules. |
| Pyrido[2,3-d]pyrimidines | Kinase inhibitors (e.g., EGFR, VEGFR), anticancer, and anti-inflammatory agents.[2][3] |
Data Presentation
The following table summarizes the expected transformations and potential applications of the synthesized compounds.
| Starting Material | Reaction Type | Reagents | Product Class | Potential Bioactivity |
| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-4-methylnicotinaldehydes | Intermediates for bioactive molecules |
| This compound | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos, NaOtBu | 6-Amino-4-methylnicotinaldehydes | Intermediates for bioactive molecules |
| This compound | Knoevenagel Condensation & Cyclization | Malononitrile, Guanidine | Pyrido[2,3-d]pyrimidines | Kinase Inhibition, Anticancer |
Signaling Pathway Visualization
The pyrido[2,3-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways implicated in cancer.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols and schemes presented herein provide a solid foundation for researchers in drug discovery to generate novel molecular entities for biological screening. The functional group tolerance of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for the late-stage functionalization of the pyridine core, which is a highly desirable feature in the construction of compound libraries for hit-to-lead optimization. The provided protocols are generalized and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-4-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 6-Chloro-4-methylnicotinaldehyde with various terminal alkynes, a transformation of significant interest for the synthesis of novel substituted pyridine scaffolds in drug discovery.
The presence of a chlorine atom on the pyridine ring at a position susceptible to cross-coupling, combined with the aldehyde functionality, makes this compound a valuable building block. The aldehyde can be further elaborated, and the introduction of diverse alkynyl moieties via the Sonogashira reaction allows for the creation of a library of compounds with potential biological activity.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[4][5]
Experimental Protocols
This section details a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne. It is important to note that aryl chlorides are generally less reactive than the corresponding bromides and iodides, which may necessitate slightly more forcing conditions such as higher temperatures or longer reaction times.[6]
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) via syringe.
-
Add the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature and reaction time will depend on the specific terminal alkyne used and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion of the reaction (as indicated by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-alkynyl-4-methylnicotinaldehyde.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes. The yields are based on literature precedents for similar substrates and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 75-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPA | DMF | 70 | 18 | 70-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 24 | 65-75 |
Visualizations
Diagram of the Sonogashira Coupling Experimental Workflow:
Caption: Experimental workflow for the Sonogashira coupling.
Diagram of the Sonogashira Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound provides an efficient route to a variety of 6-alkynyl-4-methylnicotinaldehydes. These products are valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The provided protocol, based on established procedures for similar chloropyridines, serves as a robust starting point for researchers. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.
References
Troubleshooting & Optimization
preventing dehalogenation in palladium cross-coupling of 6-Chloro-4-methylnicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of dehalogenation during palladium-catalyzed cross-coupling reactions of 6-Chloro-4-methylnicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halogen atom (in this case, chlorine) on the substrate with a hydrogen atom, leading to the formation of a byproduct (4-methylnicotinaldehyde) instead of the desired coupled product. This side reaction reduces the overall yield of the target molecule and complicates its purification.
Q2: What are the primary causes of dehalogenation?
A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from various sources in the reaction mixture, including:
-
Bases: Amine bases and strong alkoxide bases can act as hydride donors.
-
Solvents: Solvents like alcohols and, in some cases, DMF can be a source of hydride.[1]
-
Water: The presence of water can contribute to the formation of Pd-H species.
-
Organoboron Reagents: In Suzuki couplings, the boronic acid or its derivatives can sometimes be a source of hydrides, leading to protodeboronation and subsequent dehalogenation.
Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the dehalogenated byproduct.
Q3: How does the chloro-substituent on the pyridine ring affect the reaction?
A3: The chloro-substituent on this compound presents a challenge due to the strong carbon-chlorine bond. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] This lower reactivity often necessitates more forcing reaction conditions (e.g., higher temperatures, more active catalysts), which can inadvertently promote the undesired dehalogenation pathway. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the substrate.
Q4: Which palladium cross-coupling reactions are most susceptible to dehalogenation with this substrate?
A4: While dehalogenation can occur in any palladium-catalyzed cross-coupling reaction, its likelihood can vary. For a challenging substrate like an electron-deficient chloropyridine, reactions that are sluggish or require harsh conditions are more prone to this side reaction. The choice of the coupling partner and the specific reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) will influence the optimal conditions and the potential for dehalogenation. Careful optimization of the catalyst system, base, and solvent is crucial for all coupling types.
Troubleshooting Guides
This section provides solutions to common problems encountered during the palladium cross-coupling of this compound.
Issue 1: Significant Formation of the Dehalogenated Byproduct (4-methylnicotinaldehyde)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over the dehalogenation pathway. For Buchwald-Hartwig aminations, consider ligands like BrettPhos or Josiphos. |
| Unsuitable Base | Avoid strong or amine-based bases (e.g., NaOtBu, Et3N, DIPEA) if dehalogenation is severe. Instead, screen weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). |
| Problematic Solvent | Avoid protic solvents (e.g., alcohols) and consider replacing DMF if it is suspected to be a hydride source. Aprotic solvents such as toluene, 1,4-dioxane, or THF are generally preferred. |
| High Reaction Temperature | Lower the reaction temperature. While this may require longer reaction times, it can significantly suppress the rate of dehalogenation. Consider using microwave irradiation to achieve localized heating and shorter reaction times at a lower bulk temperature. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Issue 2: Low or No Conversion of this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-formed palladium catalyst or a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Ensure the palladium source is of high quality. For challenging couplings, consider using highly active pre-catalysts like the Buchwald G3 or G4 palladacycles. |
| Ineffective Ligand | For the coupling of an aryl chloride, standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to facilitate the oxidative addition step. |
| Insufficient Base Strength | While strong bases can promote dehalogenation, a base that is too weak may not effectively promote the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination). A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) is recommended. |
| Low Reaction Temperature | The activation of the C-Cl bond often requires elevated temperatures. Gradually increase the reaction temperature, while monitoring for the onset of dehalogenation. |
| Catalyst Inhibition | The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help to mitigate this issue. |
Quantitative Data Summary
The following tables summarize quantitative data from the literature for palladium cross-coupling reactions of substrates structurally similar to this compound. This data is intended to guide the selection of reaction conditions. Note: Yields are for the desired coupled product, and the extent of dehalogenation may vary.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 85 | [2] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 98 | [2] |
Table 2: Effect of Base on Suzuki-Miyaura Coupling of a Dichloropyrimidine [3]
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 0.25 | 81 |
| K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | ~85 |
Table 3: Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | High | [4] |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | RT-80 | High | [4] |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 110 | Good | General knowledge |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox, to a dry vial, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF, 5 mL) and an amine base (e.g., Et₃N or DIPEA, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of palladium cross-coupling and the competing dehalogenation pathway.
Caption: A workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Heteroaryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of challenging electron-deficient heteroaryl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with an electron-deficient heteroaryl chloride shows low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because electron-deficient heteroaryl chlorides are less reactive than their bromo or iodo counterparts.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
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Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2] Pre-catalysts are air-stable and ensure an efficient formation of the active catalyst.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[1][3] Standard ligands like PPh₃ are often ineffective.[1] Consider sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1][3][4]
-
Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1][2]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using techniques like solvent degassing and Schlenk lines.[1][3]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[1][3] Common solvents include toluene, 1,4-dioxane, and THF.[1][2][5]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my heteroaryl ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the heteroaryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[1][7]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ bulky, electron-rich ligands that accelerate the rate of C-N reductive elimination relative to competing side reactions.[2]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[3]
Q3: How do I choose the optimal ligand for my specific electron-deficient heteroaryl chloride and amine?
The choice of ligand is critical and depends on the specific substrates.[2] Bulky and electron-donating ligands are generally preferred as they facilitate the rate-limiting oxidative addition step.[8]
General Ligand Selection Guidelines:
| Ligand Family | Characteristics & Common Applications |
| Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Highly effective for a broad range of aryl and heteroaryl chlorides.[3][4] They are sterically demanding and electron-rich, promoting both oxidative addition and reductive elimination.[8] BrettPhos is particularly effective for primary amines.[4][9] |
| Ferrocene-Based Ligands (e.g., Josiphos, DtBPF) | Bidentate ligands that can be effective in preventing catalyst decomposition and are useful for coupling heteroaryl chlorides with primary nitrogen nucleophiles.[4][8][10] |
| Dialkylbiaryl Phosphines (e.g., DavePhos) | Highly active for the amination of aryl bromides and chlorides, even at room temperature for some activated substrates.[4] |
Q4: My reaction stalls before completion. What are the likely causes and solutions?
-
Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions.
-
Product Inhibition: The coupled product may coordinate to the palladium center and inhibit further catalytic activity.
-
Solution: In some cases, a higher catalyst loading may be necessary to overcome this inhibition.[3]
-
Q5: Which base should I select, and can I use a weaker base to avoid decomposition of sensitive functional groups?
The choice of base is critical and substrate-dependent.[6]
| Base | Strength (pKaH of Conjugate Acid) | Comments |
| NaOtBu | Strong (~19) | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[2][6] |
| LHMDS | Strong | Another strong base option, sometimes used as an alternative to NaOtBu.[2] |
| Cs₂CO₃ | Weaker (~10) | Good solubility in organic solvents. A good choice for base-sensitive substrates.[2][11] |
| K₃PO₄ | Weaker | Often used for base-sensitive substrates, may require higher temperatures.[2][6] |
| K₂CO₃ | Weaker | A less reactive option, suitable for highly activated substrates or when milder conditions are necessary.[2][6] |
For base-sensitive substrates, a combination of an organic base (e.g., DBU) with an inorganic base can also be a viable solution.[2]
Q6: What is the best solvent for my reaction?
Solvent choice can significantly impact reaction success, primarily due to solubility issues of the reagents, especially the inorganic base.[2][6]
| Solvent | Class | Comments |
| Toluene / Xylene | Aromatic | Commonly used, offering a good balance of solubility and a high boiling point.[5][6][11] |
| 1,4-Dioxane | Ether | Frequently used and effective, though it is considered a less "green" solvent.[5][11] |
| THF / 2-MeTHF | Ether | Good ethereal solvent options. 2-MeTHF is a greener alternative to THF.[2][6] |
| t-Amyl alcohol | Alcohol | Can be effective, particularly in specific catalyst systems.[2] |
Important Note: Avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2][6]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Heteroaryl Chloride:
This is a representative, non-optimized protocol and should be adapted for specific substrates.[6]
1. Preparation:
-
To an oven-dried vial or Schlenk flask containing a magnetic stir bar, add the heteroaryl chloride (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., 1-10 mol%).[6]
2. Inert Atmosphere:
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. For more rigorous applications, assemble glassware and flame-dry under vacuum, then backfill with inert gas.[3][6]
3. Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[6]
-
Add the amine (1.1-1.5 equiv.) via syringe if it is a liquid, or as a solid under a stream of inert gas.[6]
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.[3][6]
4. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][12]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Quench the reaction by slowly adding water.[3]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]
6. Purification:
-
Purify the crude product by flash column chromatography.[6]
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low or no conversion.
Caption: Troubleshooting guide for the common side reaction of hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Pyridine Aldehyde Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of polar pyridine aldehyde products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar pyridine aldehydes by column chromatography?
A1: The primary challenges stem from the inherent properties of these molecules:
-
High Polarity: Leads to strong interactions with the polar stationary phase (e.g., silica gel), often resulting in poor elution, band broadening, and tailing.
-
Basicity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, streaking, and low product recovery.[1]
-
Reactivity of the Aldehyde Group: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions.[2] They can also form acetals or hemiacetals if alcohol-based solvents are used in the mobile phase.[2]
Q2: How do I choose an appropriate stationary phase?
A2: Silica gel is the most common stationary phase for normal-phase chromatography.[3] However, for polar pyridine aldehydes, several options should be considered:
-
Standard Silica Gel: Can be effective, but often requires deactivation to minimize unwanted interactions with the basic pyridine moiety.
-
Deactivated Silica Gel: Pre-treating silica gel with a base like triethylamine can neutralize the acidic silanol groups, leading to improved peak shape and recovery.[4][5]
-
Alumina (Basic or Neutral): Can be a good alternative to silica gel for basic compounds, as it is less acidic.[2]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which can be ideal for purifying basic compounds like pyridine derivatives without the need for mobile phase additives.[1]
Q3: How do I select the right solvent system (mobile phase)?
A3: The choice of solvent system is critical for a successful separation.[6] The goal is to find a solvent or solvent mixture that provides an optimal Rf value (retention factor) for your target compound, typically between 0.2 and 0.4 on a TLC plate.[7]
-
Start with a binary mixture: A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Increase polarity for polar compounds: For highly polar compounds, you may need to use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.[8]
-
Use of additives: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can significantly improve the chromatography of basic compounds on silica gel by competing for the acidic sites.[7]
-
Avoid reactive solvents: Be cautious when using alcohol-based solvents (e.g., methanol, ethanol) as they can react with the aldehyde to form acetals or hemiacetals, especially in the presence of acidic silica gel.[2]
Q4: What is "streaking" or "tailing" and how can I prevent it?
A4: Streaking or tailing refers to the elongation of a spot on a TLC plate or a band on a column, leading to poor separation. For polar pyridine aldehydes, this is often caused by strong interactions between the basic pyridine and the acidic silica gel.[1]
-
Deactivate the silica gel: Adding a small amount of triethylamine to the eluent is a common and effective solution.[9]
-
Optimize the solvent system: A too-polar solvent can sometimes cause streaking. Experiment with different solvent mixtures to find the optimal polarity.
-
Sample loading: Overloading the column or applying the sample in a solvent that is too strong can lead to band broadening and tailing. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is stuck on the column / No elution | 1. Compound is too polar for the chosen solvent system. 2. Strong, irreversible adsorption to the stationary phase (common with basic compounds on acidic silica).[11] 3. Compound may have decomposed on the column.[11] | 1. Gradually increase the polarity of the mobile phase (gradient elution).[12] For very polar compounds, a system like 5-10% methanol in dichloromethane may be necessary.[8] 2. Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to reduce interactions with silica.[7] Consider using a different stationary phase like alumina or amine-functionalized silica.[1][2] 3. Check the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider deactivating the silica or using a less acidic stationary phase. |
| Streaking / Tailing of the product band | 1. Strong interaction between the basic pyridine and acidic silica gel.[1] 2. Column is overloaded with the sample. 3. The sample was loaded in a solvent that is too polar. | 1. Add 0.1-1% triethylamine or a few drops of pyridine to the eluent.[7] 2. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[3] 3. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. If the sample is not soluble, consider dry loading.[10] |
| Poor separation of product from impurities | 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Elution is too fast. | 1. Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. Aim for a product Rf of 0.2-0.4.[7] Consider using a gradient elution.[12] 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help. 3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Low product recovery | 1. Irreversible adsorption to the stationary phase. 2. Compound decomposition on the column. 3. Product is co-eluting with an impurity. | 1. Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[2][4] 2. Test for compound stability on silica prior to chromatography. If unstable, use a deactivated or alternative stationary phase. 3. Improve the separation by optimizing the solvent system or using a shallower gradient. Monitor fractions carefully by TLC. |
| Presence of unexpected new spots on TLC after column | 1. Compound decomposition on the acidic silica gel. 2. Reaction of the aldehyde with an alcohol in the mobile phase (acetal/hemiacetal formation).[2] | 1. Deactivate the silica gel or use a less acidic stationary phase.[4] 2. Avoid using alcohol-based solvents in the mobile phase if your aldehyde is sensitive to acetal formation. |
Data Presentation
Table 1: Polarity Index of Common Solvents for Column Chromatography
A higher polarity index indicates a more polar solvent. This table can help in selecting appropriate solvents for creating a mobile phase with the desired polarity.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Pyridine | 5.3 |
| Acetonitrile | 5.8 |
| Water | 10.2 |
Experimental Protocols
Protocol 1: Column Chromatography of a Polar Pyridine Aldehyde using Deactivated Silica Gel
This protocol is suitable for polar pyridine aldehydes that are sensitive to acidic conditions or exhibit strong tailing on standard silica gel.
-
Solvent System Selection:
-
Develop a solvent system using Thin Layer Chromatography (TLC). Start with a mixture of hexane and ethyl acetate. If the compound does not move from the baseline, switch to a more polar system like dichloromethane and methanol.
-
Add 0.5% triethylamine to the chosen solvent system and run another TLC to observe the effect on the Rf value and spot shape. The ideal solvent system should give an Rf value of 0.2-0.4 for the target compound with minimal tailing.[7]
-
-
Column Packing:
-
Select an appropriately sized column (typically 20-50 times the weight of silica gel to the weight of the crude sample).[3]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Silica Gel Deactivation:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the column.[10]
-
Dry Loading: If the product is not soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution:
-
Begin elution with the selected mobile phase. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.[12]
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualization
References
- 1. sorbtech.com [sorbtech.com]
- 2. rsc.org [rsc.org]
- 3. The graphviz template for flow chart. · GitHub [gist.github.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. kaggle.com [kaggle.com]
- 6. srvr.in [srvr.in]
- 7. Chromatography [chem.rochester.edu]
- 8. Flowchart Creation [developer.mantidproject.org]
- 9. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. mljar.com [mljar.com]
troubleshooting byproduct formation in 6-Chloro-4-methylnicotinaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-4-methylnicotinaldehyde. The primary focus is on addressing the formation of byproducts, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical parameters?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methylpyridine. This reaction introduces a formyl (-CHO) group onto the pyridine ring. The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]
Key parameters to control in the Vilsmeier-Haack reaction include:
-
Reagent Purity: The use of high-purity, anhydrous POCl₃ and DMF is crucial for the efficient formation of the active Vilsmeier reagent.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methylpyridine substrate should be carefully controlled, typically in the range of 1:1 to 1.5:1, to prevent over-reactions.[3]
-
Temperature: The reaction temperature must be carefully managed. The formation of the Vilsmeier reagent is exothermic and is usually carried out at low temperatures (0-5 °C). The subsequent formylation step may require heating, and the optimal temperature should be determined experimentally.[2][3]
-
Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.[1][3]
An alternative, though less direct, synthetic pathway could involve a multi-step sequence starting from a suitable dichloronicotinic acid derivative, involving steps like esterification, reduction, and oxidation.[4]
Q2: What are the most likely byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: Several byproducts can be formed during the Vilsmeier-Haack synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-chloro-4-methylpyridine in the crude product.
-
Isomeric Byproducts: Although formylation is expected at the C5 position (ortho to the methyl group and meta to the chloro group), there is a possibility of formylation at other positions on the pyridine ring, leading to isomeric impurities.
-
Over-formylation Products: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, diformylation of the pyridine ring can occur, although this is generally less common for pyridine rings compared to more electron-rich heterocycles.[3]
-
Oxidation Product: The desired aldehyde product is susceptible to oxidation, especially during work-up and storage, leading to the formation of 6-chloro-4-methylnicotinic acid.
-
Hydrolysis Product: The presence of water during the reaction or work-up can lead to the hydrolysis of the chloro group, resulting in the formation of 6-hydroxy-4-methylnicotinaldehyde.
-
Byproducts from Vilsmeier Reagent: The Vilsmeier reagent itself can decompose or react in other ways, leading to various minor impurities.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | Ensure that the POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before each use and at a low temperature (0-5 °C).[1][2] |
| Insufficiently Activated Substrate | Confirm the identity and purity of the 2-chloro-4-methylpyridine starting material. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed. Gradually increase the reaction temperature and monitor for product formation by TLC or HPLC.[1] |
Problem 2: Significant Amount of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Continue to monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1] |
| Insufficient Vilsmeier Reagent | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent to ensure complete conversion of the starting material.[3] |
| Moisture Contamination | Ensure all glassware is flame-dried and that anhydrous solvents are used, as moisture can quench the Vilsmeier reagent.[2] |
Problem 3: Formation of Multiple Products (Byproducts)
| Potential Cause | Recommended Solution |
| Over-formylation (Diformylation) | Carefully control the stoichiometry of the Vilsmeier reagent (1:1 to 1.5:1 ratio to substrate).[3] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[3] Maintain a lower reaction temperature to improve selectivity.[3] |
| Formation of Isomeric Products | The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the electronic and steric effects of the substituents. Purification by column chromatography is the most effective way to separate these isomers.[1] |
| Oxidation to Carboxylic Acid | Use mild work-up procedures and avoid exposure to strong oxidizing agents. Neutralize the reaction mixture carefully at low temperatures. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Impurities with Similar Polarity | Optimize the mobile phase for column chromatography to improve separation. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Oily Product | If the product is an oil and difficult to crystallize, attempt to form a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde. Explore different solvent systems for recrystallization.[1] |
| Emulsion during Extraction | If an emulsion forms during the aqueous work-up, the addition of brine can help to break it. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the product distribution in a typical Vilsmeier-Haack formylation. Note: This data is representative and may not directly reflect the results for this compound synthesis.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Molar Ratio (Vilsmeier Reagent : Substrate) | Desired Product Yield (%) | Diformylated Byproduct (%) | Unreacted Substrate (%) |
| 1.0 : 1 | 75 | < 2 | 23 |
| 1.5 : 1 | 85 | 5 | 10 |
| 2.0 : 1 | 70 | 20 | < 5 |
Table 2: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) |
| 25 (Room Temp) | 12 | 40 |
| 50 | 6 | 75 |
| 80 | 4 | 85 |
| 100 | 2 | 80 (with increased byproducts) |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 2-chloro-4-methylpyridine
This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific substrate.[1]
Reagents and Materials:
-
2-chloro-4-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked flask with a dropping funnel, magnetic stirrer, and nitrogen inlet
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.05 equivalents) dropwise with stirring, ensuring the temperature remains below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[1][3]
-
Formylation Reaction: Dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.[1][2]
-
Extraction: Extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Improving Stereoselectivity in Wittig Reactions with Substituted Nicotinaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of alkenes from substituted nicotinaldehydes via the Wittig reaction and its variants.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z stereoselectivity in a Wittig reaction?
The stereochemical outcome of the Wittig reaction is predominantly determined by the stability of the phosphorus ylide used.[1][2]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are more stable and generally lead to the formation of the thermodynamically favored (E)-alkene with high selectivity.[2][3]
-
Unstabilized ylides , with alkyl or other electron-donating groups, are more reactive and typically yield the kinetically favored (Z)-alkene.[2][3]
-
Semistabilized ylides , such as those bearing an aryl group, often provide poor E/Z selectivity, which can be a challenge when working with nicotinaldehydes and related aromatic aldehydes.[3]
Q2: I am getting a poor E/Z ratio in my Wittig reaction with a substituted nicotinaldehyde. What are the likely causes and how can I improve the selectivity?
Poor E/Z selectivity with nicotinaldehydes often arises from the semistabilized nature of the ylide or suboptimal reaction conditions. Here are key factors to consider for troubleshooting:
-
Ylide Choice: The structure of the ylide is the most critical factor. For high (E)-selectivity, use a stabilized ylide. For high (Z)-selectivity, an unstabilized ylide is required. If your current ylide gives a mixture, consider switching to a more stereochemically biased alternative.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Additives (Salts): The presence of lithium salts can disrupt the stereochemical course of the reaction, often leading to lower (Z)-selectivity with unstabilized ylides.[4] Using salt-free ylides or bases that do not introduce lithium cations (e.g., NaH, KHMDS) can improve (Z)-selectivity.
-
Q3: How can I achieve high (E)-selectivity when reacting a nicotinaldehyde with an unstabilized ylide?
To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification of the Wittig reaction is the recommended procedure.[3] This method involves the in-situ conversion of the initially formed erythro betaine intermediate (which leads to the Z-alkene) to the more stable threo betaine (which leads to the E-alkene) by deprotonation with a strong base (e.g., phenyllithium) at low temperature, followed by protonation.[3]
Q4: Are there alternatives to the standard Wittig reaction for achieving high stereoselectivity with nicotinaldehydes?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction and its modifications are excellent alternatives that often provide superior stereoselectivity.[5][6]
-
For high (E)-selectivity: The standard HWE reaction, using a phosphonate-stabilized carbanion, is highly reliable for the synthesis of (E)-alkenes from aldehydes, including aromatic and heteroaromatic ones.[5][7] The byproducts are water-soluble, simplifying purification.[6]
-
For high (Z)-selectivity: The Still-Gennari modification of the HWE reaction is the method of choice.[7][8] It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific reaction conditions (e.g., KHMDS with 18-crown-6 at low temperature) to achieve high (Z)-selectivity under kinetic control.[8][9]
Troubleshooting Guides
Problem 1: Low (E)-Selectivity with a Stabilized Ylide
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Ensure the reaction is under thermodynamic control. Consider increasing the reaction temperature or using a more polar solvent to facilitate equilibration to the more stable (E)-intermediate. |
| Ylide Structure | The nature of the electron-withdrawing group on the ylide can influence selectivity. If possible, try a different stabilized ylide. |
| Alternative Method | For consistently high (E)-selectivity, switch to the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] |
Problem 2: Low (Z)-Selectivity with an Unstabilized Ylide
| Possible Cause | Troubleshooting Step |
| Presence of Lithium Salts | If using a lithium base (e.g., n-BuLi) to generate the ylide, lithium salts are present and can decrease (Z)-selectivity.[4] Prepare a "salt-free" ylide by filtration or use a non-lithium base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). |
| Reaction Temperature | Ensure the reaction is run at a low temperature to maintain kinetic control. |
| Equilibration of Intermediates | The reaction may be partially equilibrating to the more stable (E)-intermediate. Shorten the reaction time if possible. |
| Alternative Method | For the highest (Z)-selectivity, the Still-Gennari modification of the HWE reaction is recommended.[7][8][9] |
Quantitative Data on Stereoselectivity
The following tables summarize representative data for Wittig and HWE reactions with aromatic aldehydes, which can serve as a guide for reactions with substituted nicotinaldehydes.
Table 1: Stereoselectivity of Wittig Reactions with Aromatic Aldehydes
| Aldehyde | Ylide | Base/Conditions | Solvent | E/Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | >95:5 | [10] |
| 3-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | K2CO3 (PTC) | Dichloromethane/Water | 27:73 | [11] |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | K2CO3 (PTC) | Dichloromethane/Water | 14:86 | [11] |
Table 2: Stereoselectivity of HWE and Still-Gennari Reactions with Aromatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Solvent | E/Z Ratio | Reference |
| Benzaldehyde | HWE | Triethyl phosphonoacetate | NaH | THF | >95:5 | [5] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, -78°C | THF | 3:97 | [8] |
| Anisaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, -78°C | THF | 5:95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using a Stabilized Ylide
This protocol is adapted from a solvent-free Wittig reaction and is suitable for forming (E)-alkenes from nicotinaldehydes and stabilized ylides like (carbethoxymethylene)triphenylphosphorane.[12][13]
-
In a conical vial, combine the substituted nicotinaldehyde (1.0 mmol) and the stabilized ylide (1.05 mmol).
-
Add a magnetic stir vane and stir the mixture at room temperature for 15-30 minutes. If one of the reactants is a solid, the reaction can be gently heated to its melting point.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, add hexanes (5 mL) to the reaction mixture and stir for several minutes. The triphenylphosphine oxide byproduct will precipitate.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.
Protocol 2: General Procedure for (Z)-Alkene Synthesis using a Salt-Free Unstabilized Ylide
This protocol is a general method for achieving good (Z)-selectivity.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add a strong, non-lithium base such as potassium tert-butoxide (1.1 mmol) or KHMDS (1.1 mmol).
-
Allow the mixture to stir at -78°C for 1 hour to form the ylide.
-
Add a solution of the substituted nicotinaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the cold ylide solution.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Still-Gennari Modification of the HWE Reaction for High (Z)-Selectivity
This protocol is adapted from established procedures for the Still-Gennari olefination.[8]
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add KHMDS (1.1 mmol, as a solution in THF or toluene) dropwise.
-
Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of the substituted nicotinaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extraction as described in Protocol 2.
-
Purify the crude product by flash column chromatography to afford the (Z)-alkene.
Visualizations
References
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chegg.com [chegg.com]
Technical Support Center: Reductive Amination of Sterically Hindered Heteroaromatic Aldehydes
Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reductive amination of sterically hindered heteroaromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is reductive amination?
Reductive amination is a chemical reaction that converts a carbonyl group (in this case, a heteroaromatic aldehyde) and an amine into a more substituted amine. The process involves two key steps: the formation of an imine or iminium ion intermediate from the reaction between the aldehyde and the amine, followed by the reduction of this intermediate to the final amine product.[1][2] This method is widely used for the synthesis of primary, secondary, and tertiary amines.[3]
Q2: Why is the reductive amination of sterically hindered heteroaromatic aldehydes so challenging?
Steric hindrance from bulky groups on either the heteroaromatic aldehyde or the amine can significantly impede the reaction.[4][5] This hindrance can slow down or prevent the initial formation of the imine intermediate.[4] Furthermore, the electron-withdrawing or -donating nature of the heteroaromatic ring can affect the reactivity of the aldehyde.
Q3: What are the most common side reactions observed?
Common side reactions include:
-
Reduction of the starting aldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol before it has a chance to form the imine.[6][7]
-
Over-alkylation: Primary amines can react further to form tertiary amines, leading to a mixture of products.[3]
-
Aldol condensation: Under basic conditions, the aldehyde may undergo self-condensation.
-
Cannizzaro reaction: In the absence of alpha-hydrogens, aldehydes can disproportionate into an alcohol and a carboxylic acid under strong basic conditions.
Q4: How do I choose the right reducing agent for a hindered substrate?
The choice of reducing agent is critical. For sterically hindered substrates, milder and more selective reducing agents are generally preferred to avoid reduction of the starting aldehyde.[6]
-
Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃): This is often the reagent of choice for hindered substrates. It is a mild and selective reducing agent that is effective for a wide range of aldehydes and ketones.[3][7][8]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over the carbonyl group, making it suitable for one-pot reactions.[3][6][8] However, it is highly toxic and can generate cyanide gas, so it must be handled with extreme care.[3][8]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is another option, often providing high selectivity under mild conditions.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine Formation: Steric hindrance is preventing the aldehyde and amine from reacting. | - Increase the reaction temperature. - Use a dehydrating agent like molecular sieves or anhydrous MgSO₄ to drive the equilibrium towards imine formation.[2] - Consider using a Lewis acid catalyst such as Ti(OiPr)₄ or ZnCl₂ to activate the aldehyde.[6][7] |
| Decomposition of Reducing Agent: The reducing agent is not stable under the reaction conditions. | - If using NaBH(OAc)₃, ensure the reaction is performed in an anhydrous solvent like DCE, DCM, or THF, as it is water-sensitive.[7] - For NaBH₄, add it portion-wise at a low temperature after the imine has formed.[2][7] | |
| Reduction of Starting Aldehyde: The reducing agent is too reactive and is reducing the aldehyde instead of the imine. | - Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3][6] - Perform the reaction in a two-step process: first, form and isolate the imine, then reduce it in a separate step.[3][10] | |
| Formation of Multiple Products | Over-alkylation of Primary Amine: The secondary amine product is reacting further with the aldehyde. | - Use an excess of the primary amine. - Perform the reaction in a stepwise manner, isolating the secondary amine.[10] |
| Byproduct from Aldehyde Reduction: The corresponding alcohol from the starting aldehyde is observed. | - Use a more selective reducing agent (see above). - Optimize the reaction pH to favor imine formation and reduction over aldehyde reduction (typically mildly acidic, pH 4-6).[3] | |
| Difficult Product Purification | Co-elution of Product and Starting Materials: The product and starting materials have similar polarities. | - If the product is a basic amine, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous layer. Then, basify the aqueous layer and extract the pure amine with an organic solvent.[2] |
| Emulsion During Workup: An emulsion forms during the aqueous extraction, making separation difficult. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2] |
Comparative Analysis of Common Reducing Agents
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild, highly selective for imines/iminium ions, good for a wide range of substrates.[3][7][8] | Water-sensitive, not compatible with protic solvents like methanol.[7] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions, effective in one-pot reactions, not water-sensitive.[3][6][7] | Highly toxic, generates cyanide byproducts.[3][8] | Methanol (MeOH)[7] |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent.[8] | Can reduce the starting aldehyde/ketone, often requires a two-step procedure.[6][7][8] | Methanol (MeOH), Ethanol (EtOH)[7] |
| Catalytic Hydrogenation | H₂/Catalyst | High atom economy, clean reaction with minimal byproducts.[9] | Requires specialized equipment (hydrogenator), catalyst can sometimes be pyrophoric. | Various, depends on catalyst and substrate. |
Catalyst Performance in Reductive Amination
Recent studies have explored various catalysts to improve the efficiency of reductive amination for hindered substrates.
| Catalyst | Substrates | Reducing Agent | Key Findings |
| Pd(OH)₂/g-C₃N₄ | Diisopropylamine and Butyraldehyde | H₂ | High selectivity (>90%) for the sterically hindered amine at room temperature.[9] |
| Rhodium/Ruthenium complexes | Ketones and primary/secondary amines | Carbon Monoxide | Effective for the synthesis of sterically hindered tertiary amines.[11][12] |
| Co-containing composites | p-methoxybenzaldehyde and n-butylamine/benzylamine | H₂ | Yields of 72-96% for the corresponding amines.[13] |
| Imine Reductase (engineered) | Carbonyl compounds and sterically challenging amines | Biocatalytic | High conversion (>99%) for a broad range of sterically demanding amines.[14] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for many sterically hindered heteroaromatic aldehydes.
Materials:
-
Sterically hindered heteroaromatic aldehyde (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heteroaromatic aldehyde and the chosen anhydrous solvent (DCE or DCM).
-
Add the amine to the solution. If the reaction is known to be sluggish, a catalytic amount of acetic acid can be added at this stage.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Carefully add the sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful when the starting aldehyde is sensitive to reduction by stronger reducing agents.
Step A: Imine Formation
-
Dissolve the heteroaromatic aldehyde (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent such as methanol or toluene.
-
Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the reaction.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, NMR, or LC-MS).
-
Once complete, filter off the dehydrating agent. The solvent can be removed under reduced pressure to yield the crude imine. This is often used in the next step without further purification.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.
-
Purify as necessary.
Visualizations
Caption: A workflow for troubleshooting low yields in reductive amination reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 14. Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine substrates particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black. This is often accelerated by the slow kinetics resulting from pyridine inhibition.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.
Q5: How do the base and solvent influence catalyst deactivation?
A5: The base and solvent system plays a crucial role.
-
Base: A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the reaction rate and catalyst stability. For instance, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may be less prone to promoting side reactions compared to strong bases like NaOt-Bu.[2]
-
Solvent: The solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic species. Aprotic polar solvents like dioxane and toluene are commonly used. The presence of water can be beneficial in some cases, particularly for the Suzuki-Miyaura coupling, but can also lead to side reactions like protodeboronation.[1]
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][3] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[2][4] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive.[2] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.[2] |
| Poorly Soluble Reagents | 1. Change the Solvent: Experiment with different solvents or solvent mixtures to improve the solubility of your starting materials and catalyst. 2. Increase Temperature: Higher temperatures can improve solubility, but monitor for decomposition. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Solution |
| Protodeboronation (in Suzuki Coupling) | Cause: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.[2] Solution: 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[2] |
| Homocoupling | Cause: The organometallic reagent is coupling with itself, often promoted by oxygen.[2] Solution: 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen. 2. Use a Pd(0) Source: Pre-formed Pd(0) catalysts can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts.[2] |
| Dehalogenation | Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. Solution: 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[2] |
Issue 3: Catalyst Decomposition (Palladium Black Formation)
| Potential Cause | Suggested Solution |
| Slow Catalysis Leading to Agglomeration | Cause: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1] Solution: Optimize reaction conditions to increase the rate of the catalytic cycle (e.g., ligand choice, temperature, concentration). |
Data Presentation: Comparative Tables
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol % Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 |
Data sourced from a comparative study on phosphine ligands, highlighting the high efficiency of biaryl phosphines under mild conditions.[5]
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Note: This data illustrates the significant impact of the base on the reaction outcome. Screening of bases is often a crucial step in optimizing these reactions.[2]
Table 3: Solvent Effect in Sonogashira Coupling of β-bromoporphyrin
| Solvent | Yield (%) |
| Toluene | 70 |
| DMF | 20 |
This data suggests that in some cases, less polar solvents like toluene can be superior to polar aprotic solvents like DMF, potentially by minimizing ligand displacement from the active palladium complex.[6]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridine with a Terminal Alkyne
-
Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride (10 mL). Extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. Purify the residue by column chromatography.[7][8]
Protocol 3: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction. In an NMR tube, combine the halopyridine, the organometallic reagent, the base, the palladium pre-catalyst, and the ligand. Add a known volume of the internal standard stock solution.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[2]
Visualizations
Caption: Catalyst deactivation pathways in pyridine cross-coupling.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. scirp.org [scirp.org]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura couplings?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[1]
Q2: What are the primary causes of protodeboronation?
A2: Several factors can promote protodeboronation, including:
-
Reaction pH: Both acidic and basic conditions can catalyze protodeboronation. The optimal pH to minimize this side reaction is substrate-dependent.[2]
-
Elevated Temperatures: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3]
-
Choice of Base: Strong bases, especially in aqueous solutions, can significantly promote the decomposition of boronic acids.[1][2]
-
Solvent: The presence of proton sources, such as water or alcohols, is necessary for protodeboronation to occur.[3]
-
Ligand Structure: Bulky phosphine ligands, while often beneficial for the desired coupling, have been shown to promote palladium-catalyzed protodeboronation.[4][5][6]
-
Substrate Instability: Certain organoboron reagents, particularly electron-deficient arylboronic acids and many heteroarylboronic acids, are inherently more susceptible to protodeboronation.[7]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method for detecting protodeboronation is through chromatographic and spectroscopic analysis of the reaction mixture. Techniques such as LC-MS, GC-MS, and NMR spectroscopy can identify the deboronated byproduct, which will have a molecular weight corresponding to the boronic acid starting material with the boronic acid group replaced by a hydrogen atom. A lower than expected yield of the desired product coupled with the presence of this byproduct is a strong indicator of protodeboronation.
Q4: Are boronic esters, like pinacol esters, always more stable to protodeboronation than boronic acids?
A4: While it is a common strategy to convert boronic acids to esters (e.g., pinacol or neopentyl esters) to increase stability, this does not always guarantee immunity to protodeboronation.[2][8][9] Boronic esters can still undergo hydrolysis back to the more reactive boronic acid under aqueous basic conditions.[9] However, they are generally more stable and their use, especially under anhydrous conditions, can significantly reduce the extent of protodeboronation.[8][10]
Q5: What are MIDA boronates and how do they help prevent protodeboronation?
A5: MIDA (N-methyliminodiacetic acid) boronates are highly stable, often crystalline, and air-stable derivatives of boronic acids.[11] They function via a "slow-release" mechanism, where the MIDA group protects the boronic acid.[12] Under the reaction conditions, the boronic acid is slowly released, maintaining a very low instantaneous concentration. This minimizes the opportunity for protodeboronation to occur while still allowing the desired Suzuki-Miyaura coupling to proceed.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low yield of desired product and significant amount of deboronated byproduct. | High rate of protodeboronation is outcompeting the cross-coupling reaction. | 1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF).[1]2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 60-80 °C).[3]3. Use a More Stable Boron Reagent: Replace the boronic acid with its corresponding pinacol ester or, for highly sensitive substrates, a MIDA boronate.[1][3]4. Employ a Highly Active Catalyst System: Use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to accelerate the desired coupling.[1][13] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[13]2. Verify Reagent Quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[13]3. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and conversion.[13] |
| Protodeboronation is still significant even with a pinacol ester. | Hydrolysis of the ester to the more reactive boronic acid is likely occurring. | 1. Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, THF) and dry reagents to minimize the presence of water, which is a proton source for protodeboronation.[10]2. Consider a MIDA Boronate: For particularly challenging substrates, converting the boronic acid to a MIDA boronate offers superior protection and slow release.[3][11] |
| Significant protodeboronation observed at room temperature but less at higher temperatures. | The rate of transmetalation is slow at room temperature, allowing for competing protodeboronation. | At higher temperatures, the rate of the desired transmetalation and subsequent coupling steps increases, outcompeting the protodeboronation pathway. In this case, a moderate increase in temperature may be beneficial.[14] |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the Suzuki-Miyaura coupling product versus the protodeboronated byproduct. This data is compiled from multiple sources and is intended to show general trends.
Table 1: Effect of Base on Suzuki Coupling Yield and Protodeboronation
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
| 1 | NaOH | Dioxane/H₂O | 100 | Low | High | Strong aqueous base often promotes significant protodeboronation. |
| 2 | K₂CO₃ | Dioxane/H₂O | 80 | 70 | 25 | A common and often effective base, but protodeboronation can still be an issue.[14] |
| 3 | K₃PO₄ | Toluene | 110 | High | Low | A milder base, often used under anhydrous or low-water conditions to suppress protodeboronation.[1] |
| 4 | Cs₂CO₃ | Dioxane | 100 | High | Low | Often a very effective base for challenging couplings, minimizing side reactions.[3] |
| 5 | CsF | Isopropanol | 85 | High | Low | Can be particularly effective for heteroaryl couplings. |
Table 2: Effect of Boron Reagent on Suzuki Coupling Yield and Protodeboronation
| Entry | Boron Reagent | Base | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
| 1 | Boronic Acid | K₂CO₃ | 80 | Moderate | High | Highly susceptible to protodeboronation, especially for sensitive substrates. |
| 2 | Pinacol Ester | K₂CO₃ | 80 | High | Moderate | Offers increased stability compared to the boronic acid.[3] |
| 3 | MIDA Boronate | K₃PO₄ | 80 | Very High | Very Low | Provides slow release of the boronic acid, significantly minimizing protodeboronation.[1][11] |
Table 3: Effect of Ligand on Suzuki Coupling Yield and Protodeboronation
| Entry | Ligand | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Notes |
| 1 | PPh₃ | 100 | Moderate | Moderate | A standard ligand, but may not be optimal for preventing protodeboronation. |
| 2 | SPhos | 80 | High | Low | A bulky, electron-rich ligand that can promote rapid coupling, outcompeting protodeboronation.[15] |
| 3 | XPhos | 80 | Very High | Very Low | Another highly effective bulky phosphine ligand for challenging couplings.[13] |
| 4 | RuPhos | 60 | High | Low | Can facilitate coupling at lower temperatures, further reducing protodeboronation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pinacol Ester to Minimize Protodeboronation
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild anhydrous base such as powdered K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Halide with a MIDA Boronate
This protocol is designed for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the heteroaryl halide (1.0 equiv.), the MIDA boronate (1.2-1.5 equiv.), anhydrous K₃PO₄ (3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) to achieve a concentration of approximately 0.1 M.[1]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
optimization of base and solvent for amination of 6-chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of base and solvent in the amination of 6-chloropyridines. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of 6-chloropyridines often challenging?
A1: The amination of 6-chloropyridines can be challenging for two main reasons. First, the carbon-chlorine bond is relatively strong and less reactive compared to carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step in palladium-catalyzed reactions more difficult.[1] Second, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[1]
Q2: What are the primary methods for the amination of 6-chloropyridines?
A2: The two primary methods are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Buchwald-Hartwig amination is a versatile method that uses a palladium catalyst, a phosphine ligand, and a base.[2][3] SNAr is a catalyst-free method that typically requires elevated temperatures and is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.[4]
Q3: How does the choice of base impact the Buchwald-Hartwig amination of 6-chloropyridines?
A3: The base is crucial as it deprotonates the amine, allowing it to participate in the catalytic cycle.[1] For the less reactive 6-chloropyridines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required.[5] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but may necessitate higher temperatures or more active catalyst systems.[5]
Q4: What are the recommended solvents for the amination of 6-chloropyridines?
A4: The solvent choice is critical for reagent solubility and the stability of catalytic intermediates.[1] For Buchwald-Hartwig amination, anhydrous, aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[1][5] For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help stabilize the charged intermediate.
Q5: What are common side reactions in the amination of 6-chloropyridines?
A5: A common side reaction in Buchwald-Hartwig amination is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[5] This can be promoted by certain bases or high temperatures.[1] In SNAr reactions, side reactions can occur if the amine or the pyridine ring has other reactive functional groups.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low or no conversion of 6-chloropyridine.
This is a frequent issue, often related to the catalyst system or reaction conditions.[5] The following workflow can help diagnose and resolve the problem.
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low yield or no reaction.
SNAr reactions of 6-chloropyridines are sensitive to the nucleophilicity of the amine and the reaction conditions.
-
Is the amine sufficiently nucleophilic?
-
Issue: Electron-deficient amines or very bulky amines may react slowly or not at all.
-
Solution: Consider using a more nucleophilic amine if the desired product allows. Alternatively, stronger reaction conditions (higher temperature) may be required.
-
-
Are the reaction conditions forcing enough?
-
Issue: 6-chloropyridines are less reactive in SNAr than pyridines with stronger electron-withdrawing groups.[4]
-
Solution: Increase the reaction temperature, potentially using a high-boiling point solvent like DMSO or NMP. Microwave heating can also be effective in accelerating the reaction.
-
-
Is a base used when necessary?
-
Issue: If a primary or secondary amine is used, a non-nucleophilic base is often needed to neutralize the HCl generated during the reaction.
-
Solution: Add a base such as K₂CO₃ or triethylamine to the reaction mixture.
-
Data on Base and Solvent Selection
While comprehensive quantitative data for the amination of 6-chloropyridines is not always available in a single source, the following tables provide general guidance for reaction optimization based on studies of analogous chloropyridine systems.
Table 1: General Guidance on Base Selection for Buchwald-Hartwig Amination
| Base | Strength | Common Solvents | Comments |
| NaOt-Bu | Strong | Toluene, Dioxane, THF | Most common and effective base for chloropyridines; ensure high purity.[5] |
| LHMDS | Strong | Toluene, THF | A strong, non-nucleophilic base, suitable for base-sensitive substrates. |
| K₃PO₄ | Moderate | Toluene, Dioxane | A weaker base, may require higher temperatures or a more active catalyst system.[5] |
| Cs₂CO₃ | Moderate | Dioxane, DMF | Effective for some systems and can be more soluble than K₃PO₄.[5] |
| K₂CO₃ | Weak | DMF, Dioxane | Generally less effective for chloropyridines unless the substrate is highly activated.[5] |
Table 2: General Guidance on Solvent Selection for Amination Reactions
| Solvent | Reaction Type | Polarity | Comments |
| Toluene | Buchwald-Hartwig | Non-polar | A very common and often effective solvent.[1] |
| 1,4-Dioxane | Buchwald-Hartwig | Polar aprotic | Good for dissolving a wide range of reagents.[1] |
| THF | Buchwald-Hartwig | Polar aprotic | Lower boiling point may require longer reaction times.[1] |
| DMF | SNAr, Buchwald-Hartwig | Polar aprotic | Can be effective but may lead to more side reactions at high temperatures.[1] |
| DMSO, NMP | SNAr | Polar aprotic | High-boiling point solvents, useful for less reactive substrates in SNAr. |
Experimental Protocols
The following are representative, generalized protocols that should be optimized for specific substrates and reaction scales.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the 6-chloropyridine (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[6]
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[1]
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the 6-chloropyridine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol) if required.
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Chloro-4-methylnicotinaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-4-methylnicotinaldehyde from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During synthesis, particularly through methods like the Vilsmeier-Haack reaction, several types of impurities can form. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Impurities: Formation of other chloro-methylnicotinaldehyde isomers due to a lack of complete regioselectivity in the formylation step.
-
Over-reaction Products: Molecules that have undergone multiple formylations or other secondary reactions on the pyridine ring.
-
Side-products from Vilsmeier-Haack Reaction: These can include various chlorinated byproducts or compounds resulting from the decomposition of the Vilsmeier reagent.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid if not handled carefully during workup and storage.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a very efficient method for obtaining a high-purity crystalline product.[1][2]
Q3: My purified product appears oily and is difficult to crystallize. What can I do?
A3: An oily product that resists crystallization can be due to persistent impurities.[1] In this situation, consider optimizing your column chromatography to achieve better separation. If silica gel is not effective, trying a different stationary phase may be beneficial.[1] An alternative approach is to form a crystalline derivative, such as a hydrazone, which may be easier to purify. The aldehyde can then be regenerated from the purified derivative.[1]
Q4: The purity of my product is still low after recrystallization. What are the next steps?
A4: If a single recrystallization does not yield a product of sufficient purity, it could be due to impurities having similar solubility profiles to your target compound in the chosen solvent.[3] Consider trying a different solvent or a two-solvent system (using one solvent in which the compound is soluble and another in which it is insoluble) to improve the exclusion of impurities.[3] Alternatively, column chromatography is often the best method to separate impurities with very similar polarities to the product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product recovery after purification | Inappropriate purification method: The chosen method may not be suitable for the scale or impurity profile of your reaction. | Re-evaluate the purification strategy: If using recrystallization, ensure the correct solvent is chosen where the product has high solubility when hot and low solubility when cold.[2][4] For chromatography, check that the mobile phase provides good separation on a TLC plate before running the column. |
| Product co-elutes with impurities during column chromatography | Poor solvent system selection: The polarity of the eluent may not be optimal to resolve the product from impurities. | Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the ideal conditions for separation.[5] A gradient elution, starting with a low polarity and gradually increasing it, can also improve separation.[5][6] |
| The compound "oils out" instead of crystallizing during recrystallization | Supersaturation above the melting point: The solid may be melting in the hot solvent before it fully dissolves, or the solution is becoming supersaturated at a temperature higher than the compound's melting point.[3] | Use more solvent: Add more of the hot solvent to ensure the compound fully dissolves. Lower the temperature: Ensure the boiling point of the solvent is lower than the melting point of the compound.[3] Change the solvent system: A different solvent or solvent pair may prevent oiling out. |
| Product degradation (e.g., oxidation to carboxylic acid) is observed | Harsh work-up conditions: Exposure to strong oxidizing agents or prolonged exposure to air and light can cause degradation.[1] | Use mild work-up procedures: Carefully neutralize the reaction mixture and avoid strong oxidizing agents.[1] Store the purified product under an inert atmosphere (like nitrogen) at a low temperature to prevent degradation.[7] |
Quantitative Data
The following table summarizes representative quantitative data for the purification of this compound.
| Purification Method | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Flash Column Chromatography | Silica Gel | Gradient of 0% to 50% ethyl acetate in heptane | 57% | Not specified, but isolated as a white solid | [6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel chromatography.
1. Preparation of the Mobile Phase and TLC Analysis:
- Prepare a series of mobile phases with varying polarities, typically mixtures of hexane and ethyl acetate.
- Perform thin-layer chromatography (TLC) on the crude reaction mixture with these solvent systems to determine the optimal eluent for separation. The ideal solvent system will show good separation between the product spot and impurity spots.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.[5]
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
- Carefully load the sample onto the top of the packed silica gel column.
4. Elution and Fraction Collection:
- Begin eluting with the mobile phase, starting with a low polarity.[5]
- If necessary, gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.[5]
- Collect the eluent in separate fractions.[5]
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product into several test tubes.
- Add a small amount of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[3]
- Gently heat the test tubes with the undissolved solid and add more solvent dropwise until the solid just dissolves.[3]
- The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[2][3][4] Common solvent systems to test include ethanol, methanol, isopropanol, or mixtures like n-hexane/ethyl acetate.[3][8]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent and heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
3. Cooling and Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3]
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.[4]
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Workup Procedures for Reactions Involving Polar Pyridines
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar pyridine compounds.
Troubleshooting Guides
This section addresses specific issues encountered during the workup and purification of polar pyridine derivatives.
Issue 1: Persistent Pyridine Impurity in the Product
-
Question: After an aqueous workup, my product is still contaminated with pyridine, which shows up as tailing on the TLC plate. How can I effectively remove it?
-
Answer: Residual pyridine is a common issue due to its high boiling point and basicity. Several methods can be employed for its removal, depending on the nature of your desired product.
-
Acidic Wash: If your compound is stable in acidic conditions, washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 10% citric acid) is highly effective.[1] The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[1][2][3]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with a saturated aqueous solution of copper(II) sulfate (CuSO₄) is a mild and efficient alternative.[1][2][4][5] Pyridine, a Lewis base, coordinates with the copper ions to form a water-soluble complex, which is then extracted into the aqueous phase.[1][2][4] A distinct color change of the aqueous layer from light blue to a deep blue or violet indicates the removal of pyridine.[1][2]
-
Azeotropic Removal: To remove larger quantities of pyridine, especially when it is used as a solvent, co-evaporation with a solvent like toluene under reduced pressure is a useful first step before an extractive workup.[1][5][6] Heptane or cyclohexane can also be used.[1] This process forms a lower-boiling azeotrope that is more easily removed.[1]
-
Chromatography: If trace amounts of pyridine remain, purification by column chromatography is often sufficient to separate the product from the residual pyridine.[4]
-
Issue 2: Emulsion Formation During Extraction
-
Question: An intractable emulsion has formed in my separatory funnel during the aqueous workup. How can I break it?
-
Answer: Emulsions are common when working with basic compounds like pyridines. The following techniques can be used to facilitate phase separation:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[7][8] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[9]
-
Solvent Modification: Adding more of the organic extraction solvent can sometimes resolve the emulsion by changing the overall composition.[7] In some cases, a splash of methanol might help.[8]
-
Filtration: The entire mixture can be filtered through a pad of Celite® or glass wool.[7][8] This can physically disrupt the emulsified droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9][10]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period of time (from minutes to hours) can lead to spontaneous separation.[7]
-
Issue 3: Product is Water-Soluble or Highly Polar
-
Question: My polar pyridine product seems to be partitioning into the aqueous layer during extraction, leading to low yields. What can I do?
-
Answer: Recovering highly polar or water-soluble products requires modifying standard extraction procedures.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of an organic solvent to recover any dissolved product.
-
Salting Out: Saturate the aqueous layer with sodium chloride or sodium sulfate before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Alternative Solvents: Use a more polar extraction solvent that is still immiscible with water, such as a 3:1 mixture of chloroform and isopropanol, which can be effective at extracting polar compounds from an aqueous phase.[11] n-Butanol is another option for extracting highly polar molecules.[12]
-
Avoid Aqueous Workup: If possible, consider non-aqueous workup procedures. This could involve direct precipitation of the product, followed by washing with a suitable solvent, or direct purification by chromatography after removing the reaction solvent under reduced pressure.[12]
-
Issue 4: Streaking and Poor Separation During Chromatography
-
Question: My pyridine compound streaks badly on TLC and gives broad, poorly resolved peaks during column chromatography on silica gel. How can I improve the separation?
-
Answer: Streaking of basic compounds like pyridines on silica gel is typically caused by strong interactions with the acidic silanol groups on the silica surface.
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system.[13][14] Commonly used additives include triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1–10%).[14] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If streaking persists, switch to a different stationary phase.[13]
-
Alumina (basic or neutral): Alumina is less acidic than silica and is often a good choice for basic compounds.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be highly effective.[14][15]
-
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: When should I choose an acidic wash versus a copper sulfate wash to remove pyridine?
-
Q2: My reaction was run in pyridine as the solvent. What is the best way to handle the workup?
-
A2: First, remove the bulk of the pyridine by distillation under reduced pressure.[5][16][17] Then, perform an azeotropic distillation by adding toluene and evaporating under reduced pressure (repeat 2-3 times) to remove a significant portion of the remaining pyridine.[1][6] Finally, dissolve the residue in an appropriate organic solvent (like ethyl acetate or dichloromethane) and proceed with either an acidic or copper sulfate wash to remove the final traces.[1]
-
-
Q3: How can I purify a polar pyridine that won't crystallize and is difficult to handle with chromatography?
-
A3: Consider converting the pyridine to a salt. By treating the pyridine derivative (a free base) with an acid like HCl, you can form the corresponding pyridinium salt.[18] These salts are often crystalline solids with different solubility properties than the free base.[18] For example, a pyridine derivative soluble in diethyl ether may precipitate as its hydrochloride salt upon addition of HCl.[18] This salt can be isolated by filtration, potentially washed with a non-polar solvent, and then either used as the salt or converted back to the free base by neutralization if required.
-
-
Q4: What causes the color change during a copper sulfate wash?
-
A4: The light blue color of an aqueous copper(II) sulfate solution is due to the hexa-aqua copper(II) complex, [Cu(H₂O)₆]²⁺. When pyridine is introduced, it displaces the water ligands to form a more stable copper-pyridine complex, such as [Cu(py)₄(H₂O)₂]²⁺, which has a characteristic deep blue or violet color.[1] This provides a visual confirmation that pyridine is being successfully removed from the organic phase.
-
Data and Protocols
Table 1: Comparison of Pyridine Removal Techniques
| Method | Principle | Best For | Advantages | Disadvantages |
| Acidic Wash (e.g., 1M HCl) | Forms a water-soluble pyridinium salt.[1][2][3] | Acid-stable compounds. | Fast, efficient, and cost-effective. | Can decompose acid-sensitive products. |
| Copper Sulfate Wash | Forms a water-soluble copper-pyridine complex.[1][5] | Acid-sensitive compounds. | Mild conditions; provides a visual color indicator.[1][2] | Product may also complex with copper; can leave trace copper in the organic layer. |
| Azeotropic Removal (with Toluene) | Forms a lower-boiling azeotrope with pyridine.[1][6] | Removing large volumes of pyridine (e.g., when used as a solvent). | Effective for bulk removal before extraction. | May not remove trace amounts completely; requires rotary evaporation. |
| Column Chromatography | Differential adsorption on a stationary phase.[4] | Removing trace amounts of pyridine; purifying the final product. | Can achieve high purity. | Can be time-consuming and requires significant solvent volumes. |
| Salt Formation & Filtration | Converts the pyridine to a solid salt, altering solubility.[18] | Products that are difficult to purify by other means. | Can provide a highly purified solid product. | Requires an additional step to regenerate the free base if needed. |
Experimental Protocols
Protocol 1: Acidic Wash for Pyridine Removal
-
Initial Step: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents. If pyridine was used as the solvent, follow Protocol 3 first.
-
Dissolution: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add a volume of 1M HCl (or 10% aqueous citric acid) approximately equal to the organic phase volume. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash (steps 4-5) one or two more times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Copper Sulfate Wash for Pyridine Removal (for Acid-Sensitive Compounds)
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
First Wash: Add a volume of saturated aqueous CuSO₄ solution approximately equal to the organic phase volume.
-
Extraction: Stopper the funnel and shake vigorously. Observe the aqueous layer for a color change from light blue to deep blue/violet.
-
Separation: Allow the layers to separate and drain the lower (aqueous) layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.
-
Final Wash: Wash the organic layer with brine to remove any residual copper salts and water.
-
Drying and Concentration: Proceed with step 9 from Protocol 1.
Protocol 3: Bulk Pyridine Removal via Azeotropic Distillation
-
Concentration: If the reaction was performed in pyridine, first remove the majority of it using a rotary evaporator.
-
Azeotrope Formation: To the flask containing the crude residue, add a volume of toluene that is roughly equal to the initial volume of pyridine.
-
Evaporation: Concentrate the mixture to dryness on a rotary evaporator. The toluene will form an azeotrope with the remaining pyridine, facilitating its removal.
-
Repeat: Repeat steps 2 and 3 two more times to ensure maximum removal.
-
Subsequent Workup: Proceed with a standard extractive workup (e.g., Protocol 1 or 2) to remove the final traces of pyridine.
Visualizations
Caption: Decision workflow for selecting a pyridine removal procedure.
Caption: Troubleshooting guide for breaking emulsions in a workup.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. labex.hu [labex.hu]
- 16. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 17. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
reactivity comparison of 6-chloro vs 6-bromonicotinaldehyde in Suzuki coupling
For researchers and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency and viability of a synthetic route. This guide provides an objective comparison of the reactivity of 6-chloronicotinaldehyde and 6-bromonicotinaldehyde in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The inherent differences in the carbon-halogen bond strength between chlorine and bromine play a pivotal role in their reactivity profiles. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. This is attributed to the bond dissociation energies, where the weaker carbon-bromine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, 6-bromonicotinaldehyde is expected to exhibit higher reactivity, leading to faster reaction times and potentially higher yields under milder conditions compared to its chloro-analog.
Performance Data in Suzuki Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-chloro- and 6-bromonicotinaldehyde derivatives with phenylboronic acid. While a direct side-by-side comparison under identical conditions is not extensively reported, the data from analogous systems and related substrates consistently demonstrates the superior reactivity of the bromo-substituted pyridine.
| Feature | 6-Chloronicotinaldehyde Derivative | 6-Bromonicotinaldehyde Derivative |
| Starting Material | 6-Chloro-4-methoxynicotinaldehyde | 2-Bromonicotinaldehyde |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(dppf)Cl₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O | 1,4-Dioxane / H₂O |
| Temperature | 90-100 °C | 80-100 °C |
| Reported Yield | 85%[1] | Good to Outstanding |
Note: The yield for the 6-bromonicotinaldehyde derivative is described qualitatively in the literature as "good to outstanding" for a range of arylboronic acids under the specified conditions. Given the established reactivity trends, it is anticipated to be high, likely exceeding that of the chloro-analog under identical, optimized conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 6-halonicotinaldehydes. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.
General Protocol for the Suzuki-Miyaura Coupling of 6-Chloronicotinaldehyde
This protocol is adapted from a procedure for a similar substrate, 6-chloro-4-methoxynicotinaldehyde.[1]
Materials:
-
6-Chloronicotinaldehyde (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 6-chloronicotinaldehyde, the arylboronic acid, Pd(dppf)Cl₂, SPhos, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde
This protocol is based on a general method for the coupling of 2-bromonicotinaldehyde with various arylboronic acids.
Materials:
-
6-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
Procedure:
-
In a pressure vessel, combine 6-bromonicotinaldehyde, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.
-
Add the 1,4-dioxane and water.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
The logical flow of a typical Suzuki-Miyaura coupling experiment, from setup to product isolation, is outlined below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide to Palladium Catalysts for C-N Coupling of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of nitrogen-containing heterocyclic compounds, where the functionalization of pyridine rings is a common objective.[2][3] Chloropyridines are often employed as readily available and cost-effective starting materials. However, their lower reactivity compared to bromo- or iodo-pyridines necessitates the use of highly active and specialized palladium catalyst systems.[4]
The choice of the palladium catalyst, specifically the ligand coordinated to the palladium center, is critical to the success of the C-N coupling of chloropyridines.[2] The ligand influences the stability and reactivity of the catalyst, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] Modern bulky, electron-rich phosphine ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, have demonstrated remarkable efficacy in these challenging transformations.[6][7]
This guide offers an objective comparison of the performance of several prominent palladium catalyst systems for the C-N coupling of chloropyridines, supported by experimental data from the literature. Detailed experimental protocols for representative catalyst systems are also provided to aid in the practical application of these methods.
Comparative Performance of Palladium Catalysts
To provide a clear comparison, the following table summarizes the performance of different palladium catalyst systems for the C-N coupling of a representative substrate, 2-chloropyridine, with morpholine. The data has been compiled from various sources, and it is important to note that reaction conditions may vary between studies, which can influence the observed yields and reaction times.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 12-24 | >95 | 2% Pd / 4% Ligand |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~90 | 2% Pd / 4% Ligand |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 12 | ~83 | 2% Pd / 4% Ligand |
| Pd(OAc)₂ / BrettPhos | NaOt-Bu | Toluene | 100 | 1-4 | >95 | 0.5-2% Pd / 1-4% Ligand |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | 1-2% Pd / 2-4% Ligand |
Experimental Workflow
The general experimental workflow for a palladium-catalyzed C-N coupling of a chloropyridine is depicted in the following diagram. This process involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.
Detailed Experimental Protocols
The following are representative experimental protocols for the C-N coupling of chloropyridines using some of the catalyst systems mentioned in the comparison table. These protocols can be adapted for different substrates and amines with appropriate optimization.
Protocol 1: C-N Coupling using Pd₂(dba)₃ / XPhos [8]
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.[8]
-
In a separate flame-dried Schlenk flask, add the 2-chloropyridine, amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[8]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: C-N Coupling using Pd(OAc)₂ / BrettPhos [7]
-
Materials:
-
Aryl Chloride (e.g., 4-chloroanisole, 1.0 mmol)
-
Primary Amine (e.g., hexylamine, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mol%)
-
BrettPhos (0.1 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 mmol)
-
Anhydrous, deoxygenated 1,4-dioxane
-
-
Procedure:
-
In a glovebox, an oven-dried vial is charged with Pd(OAc)₂, BrettPhos, and NaOt-Bu.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
Aryl chloride, primary amine, and 1,4-dioxane are added via syringe.
-
The reaction mixture is stirred at 100 °C.
-
Reaction progress is monitored by GC-MS or LC-MS. For the coupling of hexylamine and 4-chloroanisole, the reaction was reported to be complete after 1 hour.[7]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
Protocol 3: C-N Coupling using a RuPhos Precatalyst [6][9]
-
Materials:
-
3-Halo-2-aminopyridine (0.5 mmol)
-
Amine (0.6 mmol)
-
RuPhos Precatalyst (1 mol%)
-
RuPhos Ligand (1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M in THF)
-
Anhydrous THF
-
-
Procedure:
-
To an oven-dried vial, add the 3-halo-2-aminopyridine, RuPhos precatalyst, and RuPhos ligand.
-
The vial is sealed with a septum and purged with an inert gas.
-
Add anhydrous THF, followed by the amine and the LiHMDS solution.
-
The reaction mixture is stirred at room temperature or heated to 65 °C.[9]
-
The reaction is monitored by GC or LC-MS.
-
After completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.[9]
-
Conclusion
The selection of an optimal palladium catalyst system for the C-N coupling of chloropyridines is a critical factor that significantly influences reaction efficiency, substrate scope, and overall cost-effectiveness. While traditional catalysts can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos offer superior performance for these challenging substrates, often providing higher yields under milder conditions.[6][7] The choice of palladium precursor, base, and solvent also plays a crucial role and should be considered in the context of the specific substrates being coupled.[10] This guide provides a comparative overview and practical protocols to assist researchers in navigating the selection and implementation of these powerful catalytic tools for the synthesis of valuable aminopyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Alternative Synthetic Routes for 6-Aryl-4-Methylnicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-aryl-4-methylnicotinaldehydes, key intermediates in the development of various pharmaceutical agents, can be approached through several modern synthetic methodologies. This guide provides a comparative overview of three prominent palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Negishi—for the construction of the critical aryl-pyridine bond. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its relative advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
The core challenge in synthesizing 6-aryl-4-methylnicotinaldehydes lies in the efficient and selective formation of the C-C bond between the pyridine core and an aryl substituent at the 6-position. Palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope. This guide will focus on the final cross-coupling step, starting from a common precursor, 6-chloro-4-methylnicotinaldehyde.
Synthesis of the Key Precursor: this compound
A reliable method for the preparation of the key intermediate, this compound, is essential. A common approach involves the Vilsmeier-Haack formylation of a corresponding 2-chloro-4-methylpyridine.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes.
-
Formylation: A solution of 2-chloro-4-methylpyridine (1.0 eq.) in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by carefully pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Comparative Analysis of Cross-Coupling Routes
The following sections detail the Suzuki, Stille, and Negishi coupling reactions for the synthesis of 6-aryl-4-methylnicotinaldehydes from this compound.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used and robust method for the formation of C-C bonds, utilizing readily available and generally non-toxic organoboron reagents.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.) is placed in a reaction vessel. A solvent system of toluene and water (e.g., 4:1) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Route 2: Stille Coupling
The Stille coupling utilizes organotin reagents, which are known for their high functional group tolerance and stability to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling
In a degassed reaction vessel, this compound (1.0 eq.), an aryltributylstannane (1.1 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) are dissolved in an anhydrous solvent like toluene or dioxane. The mixture is heated under an inert atmosphere at 90-110 °C for 6-24 hours. Upon completion, the reaction mixture is cooled and can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Route 3: Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and often provide excellent yields under mild conditions. However, these reagents are sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Negishi coupling.
Experimental Protocol: Negishi Coupling
An arylzinc reagent is prepared in situ by reacting an aryl halide with activated zinc dust or by transmetalation of an aryllithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). In a separate flame-dried and inerted flask, this compound (1.0 eq.) and a palladium catalyst, such as Pd(OAc)₂ (0.02 eq.) with a suitable ligand like CPhos (0.04 eq.), are dissolved in an anhydrous solvent (e.g., THF or toluene). The freshly prepared arylzinc reagent (1.5 eq.) is then added dropwise at room temperature. The reaction is stirred for 2-8 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Quantitative Data Comparison
The following table summarizes typical yields for the synthesis of 6-aryl-pyridine derivatives using the three different coupling methods, based on literature precedents for similar substrates. It is important to note that yields can vary significantly depending on the specific aryl group and optimization of reaction conditions.
| Coupling Method | Aryl Partner Reagent | Typical Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Arylboronic acid | 70-95 | Generally good yields; boronic acids are often commercially available and relatively non-toxic. |
| Stille | Arylstannane | 65-90 | High functional group tolerance; toxicity of tin reagents and byproducts is a major concern. |
| Negishi | Arylzinc halide | 75-98 | Often gives the highest yields under mild conditions; requires strict anhydrous and inert reaction techniques. |
Conclusion
The choice of synthetic route for the preparation of 6-aryl-4-methylnicotinaldehydes depends on several factors, including the availability and stability of starting materials, the desired scale of the reaction, and laboratory capabilities regarding air- and moisture-sensitive techniques.
-
The Suzuki-Miyaura coupling often represents the most practical and environmentally benign option, offering a good balance of high yields and operational simplicity.
-
The Stille coupling is a powerful alternative, particularly when dealing with complex substrates with sensitive functional groups, though the toxicity of organotin compounds necessitates careful handling and purification.
-
The Negishi coupling frequently provides the highest yields under the mildest conditions but demands the most rigorous experimental setup to handle the air- and moisture-sensitive organozinc reagents.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research project and the expertise of the synthetic chemist. This guide provides a foundational framework to inform this critical decision-making process.
validation of 6-Chloro-4-methylnicotinaldehyde structure using X-ray crystallography
A Comparative Guide to the Structural Validation of 6-Chloro-4-methylnicotinaldehyde: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic methods for the validation of the this compound structure.
While a specific crystal structure for this compound is not publicly available, this guide will delve into the principles of X-ray crystallography and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To illustrate the utility of these alternative techniques, we will reference spectroscopic data from the closely related compound, 6-Chloro-4-methoxynicotinaldehyde.
Comparison of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the desired level of detail, the nature of the sample, and the available instrumentation. While X-ray crystallography provides a definitive atomic map, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and molecular weight.
| Technique | Information Provided | Sample Requirements | Throughput |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2][3] | High-quality single crystals. | Low to medium. |
| NMR Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C).[4][5][6] | Soluble sample in a deuterated solvent. | High. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups.[5][7] | Solid, liquid, or gas sample. | High. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and elemental composition.[5][7] | Ionizable sample. | High. |
Illustrative Spectroscopic Data: 6-Chloro-4-methoxynicotinaldehyde
As a proxy for the type of data obtainable for this compound, the following table summarizes the available spectroscopic data for the structurally similar 6-Chloro-4-methoxynicotinaldehyde.
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 10.37 | Aldehyde (-CHO) |
| 8.69 | Pyridine Ring (H-2) |
| 6.97 | Pyridine Ring (H-5) |
| 4.02 | Methoxy (-OCH₃) |
| Mass Spectrometry (ESI+) | |
| m/z | Ion |
| 172 | [M+H]⁺ |
| Infrared (IR) Spectroscopy (Predicted) | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde) | 1685-1710 |
| C-H (Aldehyde) | 2700-2760 and 2800-2860 |
| C-O (Methoxy) | 1000-1300 |
| C=C, C=N (Pyridine Ring) | 1400-1600 |
| C-Cl | 600-800 |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Validation: The final structure is validated using crystallographic software to check for geometric plausibility and agreement with the diffraction data.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).[4]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Spectral Analysis: Chemical shifts, coupling constants, and integration values are analyzed to determine the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared.[7]
-
Data Acquisition: An IR spectrum is recorded using an FTIR spectrometer.
-
Spectral Analysis: The absorption bands are correlated with known vibrational frequencies of functional groups to confirm their presence in the molecule.[7]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which can provide structural information.[7]
Visualizations
Caption: Workflow for structural validation using single-crystal X-ray crystallography.
Caption: Comparative workflow for structural validation using spectroscopic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands for Buchwald-Hartwig Amination of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where arylamines are common structural motifs. The choice of phosphine ligand is paramount to the success of this reaction, especially when dealing with less reactive substrates like chloropyridines. This guide provides a comparative analysis of commonly used phosphine ligands for the Buchwald-Hartwig amination of chloropyridines, supported by experimental data to facilitate ligand selection and reaction optimization.
The Critical Role of Phosphine Ligands
The reactivity of chloropyridines in Buchwald-Hartwig amination is often sluggish due to the strong C-Cl bond. The phosphine ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. Generally, bulky and electron-rich phosphine ligands are required to promote the amination of aryl chlorides. These ligands enhance the electron density at the palladium center, which promotes the oxidative addition of the chloropyridine. Furthermore, their steric bulk can facilitate the reductive elimination of the desired product.
Performance Comparison of Key Phosphine Ligands
The following tables summarize the performance of several widely used phosphine ligands in the Buchwald-Hartwig amination of chloropyridines. The data has been compiled from various sources and aims to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Buchwald-Hartwig Amination of 2-Chloropyridine
| Ligand | Amine | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 |
| RuPhos | Morpholine | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
| SPhos | Aniline | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| BrettPhos | n-Hexylamine | [Pd(allyl)Cl]₂ | LiHMDS | Toluene | 80 | 16 | 95 |
Table 2: Buchwald-Hartwig Amination of 3-Chloropyridine
| Ligand | Amine | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 94 |
| RuPhos | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| SPhos | n-Hexylamine | [Pd(allyl)Cl]₂ | K₃PO₄ | t-AmOH | 110 | 24 | 87 |
| BrettPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 96 |
Table 3: Buchwald-Hartwig Amination of 4-Chloropyridine
| Ligand | Amine | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 20 | 90 |
| RuPhos | Morpholine | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 15 | 93 |
| SPhos | Aniline | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 18 | 89 |
| BrettPhos | n-Hexylamine | Pd(OAc)₂ | LiHMDS | Dioxane | 90 | 16 | 94 |
Experimental Protocols
A general procedure for the Buchwald-Hartwig amination of chloropyridines is provided below. This protocol may require optimization depending on the specific substrates and desired outcomes.
General Procedure for Buchwald-Hartwig Amination of Chloropyridines
-
Reagents and Equipment:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the chloropyridine and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
To better understand the underlying chemical transformations and the experimental setup, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
A Comparative Guide to DIBAL-H and Alternative Reducing Agents for Ester to Aldehyde Conversion
For researchers, scientists, and professionals in drug development, the selective reduction of esters to aldehydes is a critical transformation in the synthesis of complex molecules. Diisobutylaluminum hydride (DIBAL-H) is a widely recognized reagent for this purpose, but a range of alternatives offers distinct advantages in terms of selectivity, mildness of reaction conditions, and substrate scope. This guide provides an objective comparison of DIBAL-H with other notable reducing agents, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.
Principles of Ester to Aldehyde Reduction
The partial reduction of an ester to an aldehyde requires a delicate balance of reactivity. The reducing agent must be potent enough to react with the ester but not so reactive that it further reduces the initially formed aldehyde to a primary alcohol. Aldehydes are inherently more reactive than esters towards nucleophilic attack, making this a challenging transformation.[1][2]
The success of DIBAL-H lies in its ability to form a stable tetrahedral intermediate at low temperatures (typically -78 °C).[2][3] This intermediate collapses to the aldehyde only upon aqueous workup, preventing over-reduction.
Comparative Analysis of Reducing Agents
The choice of reducing agent significantly impacts the outcome of an ester reduction. While DIBAL-H is a stalwart, other reagents present compelling alternatives depending on the specific requirements of the synthesis, such as the presence of other functional groups.
| Reducing Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| DIBAL-H | Toluene or Hexane, -78 °C, 1-3 h | 70-95% | Well-established, high yields for many substrates.[4][5] | Pyrophoric, requires cryogenic temperatures, can over-reduce at higher temperatures.[3][6] |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF, -78 °C | Moderate to High (via acid chloride) | More selective and less reactive than LiAlH₄, suitable for acid chloride reduction.[7][8][9] | Typically requires a two-step process from the ester (conversion to acid chloride first).[7][10] |
| Schwartz's Reagent (Cp₂Zr(H)Cl) | THF, Room Temperature | High (for amides) | Mild reaction conditions, highly chemoselective for amides over esters.[11][12][13] | Primarily used for amide reduction; direct ester reduction is not its main application.[13][14] |
| Catalytic Hydrosilylation (e.g., Ir-catalyst with TMDS) | Neat or solvent, Room Temperature | 85-99% | Very mild conditions, high chemoselectivity, low catalyst loading, non-pyrophoric reagents.[15][16][17] | Requires a catalyst and a stoichiometric silane reductant.[15][18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the reduction of an ester to an aldehyde using DIBAL-H and a catalytic hydrosilylation approach.
Protocol 1: DIBAL-H Reduction of an Ester
This protocol describes a general procedure for the partial reduction of an ester to an aldehyde using DIBAL-H.
Materials:
-
Ester (1.0 eq)
-
Anhydrous Toluene (or Hexane)
-
DIBAL-H (1.0 M solution in hexanes, 1.1 eq)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the ester in anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
DIBAL-H solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 to 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and concentrated under reduced pressure to afford the crude aldehyde.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed Hydrosilylation of an Ester
This protocol outlines a general procedure for the reduction of an ester to a silyl acetal intermediate, which is then hydrolyzed to the aldehyde.
Materials:
-
Ester (1.0 eq)
-
[{Ir(coe)₂Cl}₂] (Iridium catalyst, 0.1 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS, 1.5 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, a vial is charged with the iridium catalyst and the ester.
-
The vial is removed from the glovebox, and THF is added, followed by the dropwise addition of TMDS.
-
The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., GC-MS or TLC).
-
Upon completion of the hydrosilylation, the reaction mixture is cooled to 0 °C, and 1 M HCl is added.
-
The mixture is stirred vigorously for 1 hour to effect hydrolysis of the silyl acetal.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by column chromatography.
Visualizing the Chemistry: Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. orgosolver.com [orgosolver.com]
- 4. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 5. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Reduction of acid chlorides and esters [ns1.almerja.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient reduction of esters to aldehydes through iridium-catalyzed hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of Substituted Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Purity Analysis of Substituted Pyridine Intermediates.
The purity of substituted pyridine intermediates is a critical parameter in drug development and chemical synthesis, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique for purity assessment is therefore a crucial decision. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides a comprehensive comparison of HPLC and GC-MS for the purity analysis of substituted pyridine intermediates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Metrics
The selection between HPLC and GC-MS for the analysis of substituted pyridine intermediates is dependent on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information. The following tables summarize key performance parameters for both methods, compiled from various analytical studies on pyridine derivatives.
Table 1: General Comparison of HPLC and GC-MS for Analysis of Substituted Pyridine Intermediates
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.[1][2] |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds.[3][4] Most substituted pyridines can be analyzed directly. | Best for volatile and thermally stable compounds.[3][4] Derivatization may be required for polar functional groups (-OH, -NH2, -COOH). |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent.[3] | Can be more complex, potentially requiring derivatization to increase volatility.[2] |
| Analysis Time | Typically longer run times compared to GC.[3] | Generally faster analysis times, especially for simple mixtures.[3] |
| Separation Efficiency | Good resolution, but generally lower than capillary GC. | High separation efficiency, particularly with capillary columns.[3] |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or fluorescence detectors. Can be coupled with MS (LC-MS) for mass information. | Mass Spectrometry provides detailed structural information and confident peak identification.[3] |
| Sensitivity | Sensitivity is detector-dependent; LC-MS offers high sensitivity.[5] | Generally offers high sensitivity, especially with selected ion monitoring (SIM).[6] |
Table 2: Comparative Quantitative Performance Data for the Analysis of Representative Substituted Pyridines
| Parameter | HPLC Method (Hypothetical Data for a Substituted Aminopyridine) | GC-MS Method (Hypothetical Data for a Substituted Chloropyridine) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.003 µg/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 95.0% - 105.0%[1] |
| Precision (%RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
Understanding the Impurity Profile of Substituted Pyridines
The synthesis of substituted pyridines can result in a variety of impurities, including unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[7][8] The nature of these impurities is a key factor in selecting the appropriate analytical technique.
-
Starting Materials and Intermediates: These are often structurally similar to the final product and may have similar physicochemical properties.
-
By-products: Can include isomers, over-alkylated or -acylated products, and products of ring-opening or other side reactions.[7]
-
Residual Solvents: Volatile organic compounds used in the synthesis and purification steps.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of substituted pyridine intermediates by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of a wide range of substituted pyridine intermediates.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific analyte.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the substituted pyridine reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Further dilute to a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the substituted pyridine batch to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general method for the purity analysis of volatile or derivatized substituted pyridine intermediates. For polar intermediates (e.g., those with -OH, -NH2, -COOH groups), a derivatization step is often necessary.
1. Derivatization (for polar analytes):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
-
Procedure:
-
To approximately 1 mg of the sample in a vial, add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5%-phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[9]
-
Mass Range: 40-450 amu.
Sample Preparation (for volatile analytes):
-
Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis:
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra and retention times.
Decision-Making Workflow
The choice between HPLC and GC-MS for the purity analysis of substituted pyridine intermediates can be guided by a systematic evaluation of the analyte's properties and the analytical requirements.
Caption: Decision workflow for selecting between HPLC and GC-MS.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for purity analysis using HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: SNAr vs. Buchwald-Hartwig for the Synthesis of 6-Aminonicotinaldehydes
A comprehensive comparison for researchers, scientists, and drug development professionals.
The synthesis of 6-aminonicotinaldehydes, key intermediates in the development of various pharmaceutical agents, often presents a critical choice between two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic needs.
Introduction to the Synthetic Challenge
6-aminonicotinaldehydes are valuable building blocks due to the presence of three key functional groups on the pyridine ring: an aldehyde, a secondary or tertiary amine, and the pyridine nitrogen itself. The electron-withdrawing nature of the aldehyde and the pyridine ring nitrogen activates the C6 position towards nucleophilic attack, making both SNAr and Buchwald-Hartwig amination viable synthetic routes starting from 6-halonicotinaldehydes, typically 6-chloronicotinaldehyde. The choice between these methods depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and overall efficiency.
The Contenders: SNAr and Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often straightforward method for the formation of C-N bonds on electron-deficient aromatic and heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 6-aminonicotinaldehyde.
The reactivity of the starting 6-chloronicotinaldehyde in SNAr is significantly enhanced by the electron-withdrawing aldehyde group at the C3 position and the inherent electron deficiency of the pyridine ring.[1] However, the success and rate of the reaction are highly dependent on the nucleophilicity of the amine and the reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] This reaction allows for the formation of C-N bonds between a wide range of aryl or heteroaryl halides and various amines under relatively mild conditions.[4][5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst.[3][4]
This method is particularly advantageous for less reactive aryl halides and for amines with lower nucleophilicity. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[2][4]
Head-to-Head Comparison: Performance Data
To provide a clear comparison, the following table summarizes typical reaction conditions and yields for the synthesis of a representative 6-aminonicotinaldehyde, 6-morpholinonicotinaldehyde, from 6-chloronicotinaldehyde using both SNAr and Buchwald-Hartwig methodologies.
| Parameter | SNAr Reaction | Buchwald-Hartwig Amination |
| Starting Material | 6-Chloronicotinaldehyde | 6-Chloronicotinaldehyde |
| Amine | Morpholine | Morpholine |
| Catalyst | None | Pd₂(dba)₃ / XPhos |
| Base | K₂CO₃ or Et₃N | NaOtBu or Cs₂CO₃ |
| Solvent | DMSO or NMP | Toluene or Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 70-90% | 85-98% |
Note: The data presented is a compilation of typical results from literature and may vary depending on the specific substrate and reaction optimization.
Experimental Protocols
General SNAr Protocol for the Synthesis of 6-Morpholinonicotinaldehyde
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde and potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.
-
Add morpholine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-morpholinonicotinaldehyde.
General Buchwald-Hartwig Protocol for the Synthesis of 6-Morpholinonicotinaldehyde
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (Anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve 6-chloronicotinaldehyde in anhydrous, degassed toluene.
-
Add the solution of 6-chloronicotinaldehyde and then morpholine to the Schlenk tube containing the catalyst.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-morpholinonicotinaldehyde.
Visualizing the Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: SNAr reaction mechanism for 6-aminonicotinaldehyde synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Comparative experimental workflows for SNAr and Buchwald-Hartwig.
Discussion and Recommendations
SNAr:
-
Advantages:
-
Operationally simple and does not require a metal catalyst, avoiding concerns of metal contamination in the final product.
-
Cost-effective, as it eliminates the need for expensive palladium catalysts and ligands.
-
The starting 6-chloronicotinaldehyde is highly activated, making SNAr a very feasible option.[1]
-
-
Disadvantages:
-
Generally requires higher temperatures and longer reaction times compared to the Buchwald-Hartwig amination.
-
The substrate scope can be limited to more nucleophilic amines. Sterically hindered or electron-poor amines may react sluggishly or not at all.
-
The use of high-boiling polar aprotic solvents like DMSO or NMP can complicate product isolation and purification.
-
Buchwald-Hartwig Amination:
-
Advantages:
-
Offers a broader substrate scope, accommodating a wide variety of primary and secondary amines, including those that are sterically demanding or electronically deactivated.[2][4]
-
Generally proceeds under milder conditions and with shorter reaction times than SNAr.[5]
-
Often provides higher yields, particularly for challenging substrates.[6]
-
-
Disadvantages:
-
Requires a palladium catalyst and a phosphine ligand, which can be expensive and require careful handling to avoid deactivation.[4]
-
Potential for palladium contamination in the final product, which is a significant concern in pharmaceutical applications and may necessitate additional purification steps.
-
The presence of the aldehyde functional group can sometimes lead to side reactions or catalyst inhibition, although modern catalyst systems often show good functional group tolerance.
-
Conclusion
Both SNAr and Buchwald-Hartwig amination are powerful and effective methods for the synthesis of 6-aminonicotinaldehydes.
-
For the synthesis of 6-aminonicotinaldehydes derived from simple, unhindered, and nucleophilic amines , SNAr represents a highly attractive, cost-effective, and straightforward approach. The inherent reactivity of the 6-chloronicotinaldehyde substrate makes this a prime candidate for a metal-free synthesis.
-
For substrates involving sterically hindered amines, less nucleophilic anilines, or when higher yields and shorter reaction times are critical , the Buchwald-Hartwig amination is the superior choice. Its broad scope and high efficiency often justify the additional cost and complexity associated with the use of a palladium catalyst.
Ultimately, the optimal method will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, scalability, and the purity requirements of the final product. It is recommended to perform small-scale trials of both methods to determine the most efficient and practical route for a given target molecule.
References
spectroscopic analysis comparison of 6-Chloro-4-methylnicotinaldehyde isomers
A Spectroscopic Comparison of 6-Chloro-4-methylnicotinaldehyde Isomers: A Guide for Researchers
In the fields of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is of paramount importance. Subtle variations in the arrangement of substituents on an aromatic ring can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic analysis of this compound, a key building block in the synthesis of various pharmaceutical compounds, and offers a comparative overview of its primary positional isomers.
While experimental data for this compound is available, the spectral characteristics of its isomers are largely predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the identification and differentiation of these closely related molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its predicted data for three of its positional isomers. The predicted values are derived from the analysis of substituent effects on the pyridine ring.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde H: ~10.1, Aromatic H: ~8.9 (s), ~7.5 (s), Methyl H: ~2.6 (s) | Aldehyde C: ~192, Aromatic C: ~162, ~155, ~150, ~132, ~125, Methyl C: ~20 |
| 2-Chloro-4-methyl-5-formylpyridine (Predicted) | Aldehyde H: ~10.2, Aromatic H: ~8.8 (s), ~7.6 (s), Methyl H: ~2.7 (s) | Aldehyde C: ~191, Aromatic C: ~163, ~156, ~151, ~133, ~124, Methyl C: ~21 |
| 6-Chloro-5-methylnicotinaldehyde (Predicted) | Aldehyde H: ~10.0, Aromatic H: ~8.7 (d), ~8.2 (d), Methyl H: ~2.5 (s) | Aldehyde C: ~193, Aromatic C: ~160, ~154, ~148, ~135, ~130, Methyl C: ~19 |
| 4-Chloro-6-methylnicotinaldehyde (Predicted) | Aldehyde H: ~10.3, Aromatic H: ~9.0 (s), ~7.4 (s), Methyl H: ~2.8 (s) | Aldehyde C: ~190, Aromatic C: ~164, ~157, ~152, ~131, ~126, Methyl C: ~22 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | C=O: ~1705, C=C & C=N: ~1600-1450, C-Cl: ~750-800 | [M]⁺: 155.01, [M+2]⁺: ~33% of [M]⁺ |
| 2-Chloro-4-methyl-5-formylpyridine (Predicted) | C=O: ~1710, C=C & C=N: ~1600-1450, C-Cl: ~750-800 | [M]⁺: 155.01, [M+2]⁺: ~33% of [M]⁺ |
| 6-Chloro-5-methylnicotinaldehyde (Predicted) | C=O: ~1700, C=C & C=N: ~1600-1450, C-Cl: ~750-800 | [M]⁺: 155.01, [M+2]⁺: ~33% of [M]⁺ |
| 4-Chloro-6-methylnicotinaldehyde (Predicted) | C=O: ~1715, C=C & C=N: ~1600-1450, C-Cl: ~750-800 | [M]⁺: 155.01, [M+2]⁺: ~33% of [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to analyze include chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts of the carbons are the primary data points for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Acquisition : A background spectrum of the KBr pellet or salt plate is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum displays the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of specific bonds within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and any fragment ions are detected. A key diagnostic feature for these compounds is the isotopic pattern of chlorine, which results in a significant M+2 peak.[1] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic analysis of this compound and its isomers.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound isomers.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical process of deducing the isomeric structure from the combined spectroscopic data.
Caption: Logical flow from raw spectroscopic data to the identification of a specific isomer.
References
yield comparison of different synthetic methods for substituted nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted nicotinaldehydes is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity. This guide provides an objective comparison of several synthetic methodologies, supported by experimental data, to aid researchers in selecting the most appropriate route for their specific needs.
Yield Comparison of Synthetic Methods
The selection of a synthetic route for a substituted nicotinaldehyde is often a trade-off between yield, substrate availability, and reaction conditions. The following table summarizes the reported yields for various synthetic methods.
| Target Compound | Synthetic Method | Starting Material(s) | Reagents | Yield (%) |
| 2-Chloronicotinaldehyde | Oxidation of Primary Alcohol | 2-Chloronicotinol | Manganese Dioxide (MnO₂) | 88.2%[1] |
| Nicotinaldehyde | Catalytic Hydrogenation | 3-Cyanopyridine | Raney-Nickel, Acetic Acid | 85.2%[2] |
| 2-Chloro-4-phenyl-5-methylnicotinaldehyde | Vilsmeier-Haack Reaction | N-(1-(4-phenyl)-1-propen-2-yl)acetamide | POCl₃, DMF | 84% |
| 5-Bromonicotinaldehyde | Oxidation of Primary Alcohol | 5-Bromo-3-(hydroxymethyl)pyridine | Manganese Dioxide (MnO₂) | 82% |
| 6-Chloronicotinaldehyde | Swern Oxidation | 2-Chloro-5-(hydroxymethyl)pyridine | Oxalyl chloride, DMSO, Triethylamine | 95% |
| 5-Bromonicotinaldehyde | Reduction of Nicotinic Acid Morpholinamide | 5-Bromonicotinic acid morpholinamide | LiAlH(OEt)₃ | ~95% (virtually quantitative)[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Oxidation of a Primary Alcohol: Synthesis of 2-Chloronicotinaldehyde
This two-step method involves the reduction of a nicotinic acid derivative to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 1: Synthesis of 2-Chloronicotinol
In a four-neck flask, sodium borohydride (NaBH₄) is suspended in tetrahydrofuran (THF) and cooled to between -10°C and 0°C. Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise, maintaining the internal temperature below 10°C. After a brief stirring period, a solution of 2-chloronicotinic acid in THF is added dropwise, keeping the temperature below 30°C. The reaction is then allowed to proceed at room temperature for 6 hours.
Step 2: Synthesis of 2-Chloronicotinaldehyde
To a four-necked bottle containing a solution of 2-chloronicotinol in dichloromethane, manganese dioxide (MnO₂) is added. The mixture is heated to reflux for 3-5 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated and cooled to yield the 2-chloronicotinaldehyde as a yellow solid.[1][3]
Catalytic Hydrogenation: Synthesis of Nicotinaldehyde
This method is suitable for the synthesis of the unsubstituted nicotinaldehyde from 3-cyanopyridine.
In a stirring autoclave, 3-cyanopyridine, water, and acetic acid are mixed. A slurry of moist Raney-nickel catalyst in water is then added. The mixture is hydrogenated under a constant hydrogen pressure of 1 bar for 3 to 6 hours. After the reaction, the catalyst is filtered off, and the resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthetic steps.[2]
Swern Oxidation: Synthesis of 6-Chloronicotinaldehyde
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, which is particularly useful for sensitive substrates.
A solution of oxalyl chloride in a suitable solvent is cooled to -78°C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of 2-chloro-5-(hydroxymethyl)pyridine. After stirring for a short period, a hindered base such as triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The 6-chloronicotinaldehyde can then be isolated and purified.
Vilsmeier-Haack Reaction: Synthesis of 2-Chloro-4-phenyl-5-methylnicotinaldehyde
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles. In this example, an enamide is used as the substrate.
The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature. A solution of the enamide, N-(1-(4-phenyl)-1-propen-2-yl)acetamide, in DMF is then added to the Vilsmeier reagent. The reaction mixture is heated, and after completion, it is worked up to afford the substituted nicotinaldehyde.
Reduction of Nicotinic Acid Morpholinamide: Synthesis of 5-Bromonicotinaldehyde
This method offers high yields for the synthesis of nicotinaldehydes under mild conditions.
The starting 5-bromonicotinic acid is first converted to its acid chloride using a reagent such as thionyl chloride. This is then reacted with morpholine to form the 5-bromonicotinic acid morpholinamide. The morpholinamide is subsequently reduced using a mild reducing agent like lithium triethoxyaluminum hydride (LiAlH(OEt)₃) to yield the 5-bromonicotinaldehyde. This method is reported to provide virtually quantitative yields.[3]
Logical Workflow for Synthesis Method Selection
The choice of a synthetic pathway for a substituted nicotinaldehyde depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting a synthetic method for substituted nicotinaldehydes.
References
A Comparative Analysis of 2-Chloropyridine and 4-Chloropyridine Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the reactivity of 2-chloropyridine and 4-chloropyridine in key palladium-catalyzed cross-coupling reactions. The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry, and understanding the nuanced reactivity of its chloro-isomers is critical for efficient synthetic strategy and optimization. This analysis is supported by experimental data from the literature to inform substrate selection and reaction design.
Theoretical Basis of Reactivity
The reactivity of chloropyridines in palladium-catalyzed cross-coupling is primarily governed by the electronic nature of the pyridine ring and the position of the chlorine substituent. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and, crucially, for the rate-determining oxidative addition step in many cross-coupling cycles.[1]
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom renders the carbon atoms at the 2- and 4-positions (α and γ) significantly electron-deficient. This increased electrophilicity facilitates the oxidative addition of a Pd(0) catalyst into the carbon-chlorine bond, which is often the rate-limiting step of the catalytic cycle.[2] While both positions are activated, their electronic environments are distinct. For some reactions like SNAr, attack at the C4 position is favored due to superior stabilization of the resulting Meisenheimer intermediate.[3] However, in palladium-catalyzed reactions, the C2 position is often found to be more reactive.[3][4]
-
Catalyst Interaction: A key difference between the two isomers is the proximity of the nitrogen atom to the chlorine in 2-chloropyridine. This proximity can lead to chelation or coordination of the pyridine nitrogen to the palladium center during the catalytic cycle. This interaction can influence the stability of catalytic intermediates and, in some cases, may lead to catalyst inhibition, a challenge that must be addressed through careful selection of ligands and reaction conditions.[5][6]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organic halide and an organoboron compound. Studies directly comparing 2- and 4-chloropyridines have shown a distinct reactivity difference.
Key Findings:
-
In a comparative study using Pd(PPh₃)₄ as the catalyst, 2-chloropyridines consistently provided excellent yields when coupled with various arylboronic acids.[7][8]
-
Under the same conditions, 4-chloropyridines delivered moderate to good yields, suggesting a higher reactivity for the 2-chloro isomer in this specific catalytic system.[7][8]
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Chloropyridine | Arylboronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | DME, K₂CO₃, Reflux, 18h | 81 | [8] |
| 2 | 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, K₂CO₃, Reflux, 20h | 63 (conversion) | [8] |
| 3 | 2-Chloropyridine | 4-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃ | DME, K₂CO₃, Reflux, 18h | 82 | [8] |
| 4 | 4-Chloropyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Toluene, K₂CO₃, Reflux, 20h | 75 | [8] |
| 5 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | DME, K₂CO₃, Reflux, 18h | 85 | [8] |
| 6 | 4-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene, K₂CO₃, Reflux, 20h | 60 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol is adapted from established methodologies for the coupling of chloropyridines.
-
Materials: 2-Chloropyridine (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Triphenylphosphine (PPh₃, 4-8 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv), 1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water mixture (e.g., 4:1).
-
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, potassium carbonate, palladium acetate, and triphenylphosphine.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis. For dichloropyridines, achieving regioselectivity is a key challenge, but studies have shown that the C2 position can be selectively functionalized under specific conditions.
Key Findings:
-
Aryl chlorides are generally less reactive than bromides or iodides, making the oxidative addition of the C-Cl bond the rate-limiting step.[2]
-
Highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been reported, indicating a higher reactivity of the C2-Cl bond under these catalytic conditions.[4] This is often attributed to the greater electronic activation at the position alpha to the ring nitrogen.
-
Successful amination of chloropyridines requires bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[2][9]
Data Presentation: Buchwald-Hartwig Amination Reactivity
| Substrate | Position of -Cl | General Reactivity | Typical Conditions | Notes | Reference |
| 2-Chloropyridine | 2 | More Reactive | Pd₂(dba)₃, bulky phosphine ligand (e.g., Xantphos), NaOtBu, Toluene, 80-120 °C | The C2 position is generally more activated towards oxidative addition. | [2][3] |
| 4-Chloropyridine | 4 | Less Reactive | Requires more forcing conditions or highly active catalyst systems. | Can be a viable substrate, but may require more optimization compared to the 2-isomer. | [2] |
| 2,4-Dichloropyridine | 2 vs. 4 | C2 is preferentially aminated | Pd(OAc)₂, BINAP/Xantphos, NaOtBu, Toluene, 80-110 °C | Allows for highly regioselective synthesis of 2-amino-4-chloropyridines. | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
This protocol is a representative methodology for the amination of chloropyridines.[9]
-
Materials: Chloropyridine (1.0 equiv), Amine (1.2-1.5 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), Phosphine ligand (e.g., Xantphos, 2-6 mol%), Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv), Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the chloropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a halide and a terminal alkyne. The reactivity trend generally follows that of other cross-coupling reactions, where the ease of oxidative addition is paramount.
Key Findings:
-
The reactivity order for the halide is typically I > Br > Cl, making chloropyridines challenging substrates.[10]
-
The reaction requires both a palladium catalyst and a copper(I) co-catalyst under traditional conditions, although copper-free methods have been developed.[10][11]
-
Based on the principles of oxidative addition, 2-chloropyridine is expected to be more reactive than 4-chloropyridine, although direct comparative studies with quantitative yields are less common in the literature than for Suzuki coupling.
Experimental Protocol: Sonogashira Coupling of a Chloropyridine
This is a general protocol for the Sonogashira coupling of challenging chloro-heterocycles.[9][12]
-
Materials: Chloropyridine (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 4-10 mol%), Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, the base, and finally the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General catalytic cycle for cross-coupling reactions.
Caption: A standard workflow for a cross-coupling experiment.
Caption: Key factors affecting chloropyridine cross-coupling.
Conclusion
For standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, 2-chloropyridine is generally the more reactive isomer compared to 4-chloropyridine . This enhanced reactivity is primarily attributed to the stronger electronic activation at the C2 position, which facilitates the rate-determining oxidative addition step. While this makes 2-chloropyridine a more favorable substrate for achieving high yields under milder conditions, the potential for catalyst inhibition via coordination with the adjacent ring nitrogen must be considered. Conversely, while 4-chloropyridine may require more forcing conditions or specialized, highly active catalyst systems, its functionalization remains a viable and important transformation. The choice between isomers should be guided by the specific reaction, desired regioselectivity in multifunctionalized pyridines, and the availability of optimized catalytic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating the Landscape of Pyridine Functionalization: A Guide to Kinetic vs. Thermodynamic Control
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The inherent electronic properties of pyridine often lead to a mixture of products, making the understanding and control of reaction selectivity paramount. This guide provides a comparative analysis of kinetic and thermodynamic control in pyridine functionalization, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The regioselectivity of pyridine functionalization is a classic example of the principles of kinetic versus thermodynamic control. The kinetically favored product is the one that is formed the fastest, typically having a lower activation energy, while the thermodynamically favored product is the most stable, possessing the lowest overall Gibbs free energy. Reaction conditions such as temperature, time, and the choice of reagents can be manipulated to selectively favor one product over the other.
Comparative Analysis of Product Distribution
The following table summarizes quantitative data from key experiments illustrating the switch between kinetic and thermodynamic control in the metalation of pyridine, a common strategy for its functionalization.
| Reaction/Functionalization | Reagent/Conditions | Product(s) | Ratio (Kinetic:Thermodynamic) | Yield (%) | Reference |
| Lithiation of Pyridine | n-BuLi, THF, -78 °C, 15 min | 2-lithiopyridine (Kinetic) / 4-lithiopyridine (Thermodynamic) | Predominantly 2-lithiopyridine | - | [1][2] |
| n-BuLi, THF, 0 °C, 2 h | 2-lithiopyridine / 4-lithiopyridine | Mixture, favoring 4-lithiopyridine | - | [1][2] | |
| Sodiation of Pyridine | n-BuNa, THF, -78 °C, 2 h | 4-sodiopyridine (Thermodynamic) | Highly selective for C4 | - | [3] |
| Lithiation of 3-Chloropyridine | LDA, THF, -78 °C | 3-chloro-2-lithiopyridine (Kinetic) | - | - | [4] |
| LDA, THF, reflux | 3-chloro-4-lithiopyridine (Thermodynamic) | - | - | [4] |
Reaction Pathways and Experimental Workflow
The interplay between kinetic and thermodynamic control can be visualized through reaction coordinate diagrams and a generalized experimental workflow.
Caption: Energy profile for kinetic vs. thermodynamic products.
The diagram above illustrates that the kinetic product is formed via a lower activation energy transition state, making it the faster-forming product. The thermodynamic product, while having a higher activation energy for its formation, is more stable (lower in energy). At lower temperatures or shorter reaction times, the kinetic product is favored. At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favor the more stable thermodynamic product.[5][6][7]
Caption: Workflow for kinetic vs. thermodynamic analysis.
This workflow outlines a general approach to experimentally determine whether a reaction is under kinetic or thermodynamic control by varying the reaction temperature and time and analyzing the resulting product distribution.
Detailed Experimental Protocols
General Protocol for the Lithiation of Pyridine
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Pyridine (freshly distilled)
-
Electrophile (e.g., benzaldehyde, chlorotrimethylsilane)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Freshly distilled pyridine (1.0 equivalent) is added dropwise to the cooled THF.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the temperature at -78 °C. The solution typically turns a deep red or brown color.
-
For the kinetic product: The reaction is stirred at -78 °C for 15-30 minutes.
-
For the thermodynamic product: The reaction mixture is allowed to warm to a higher temperature (e.g., 0 °C or allowed to stir for a longer duration, >2 hours) to allow for equilibration.
-
The chosen electrophile (1.2 equivalents) is then added dropwise at the respective temperature.
-
The reaction is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate and quantify the respective functionalized pyridine products. The ratio of kinetic to thermodynamic product is determined by techniques such as NMR spectroscopy or GC-MS analysis.[8]
Protocol for the Sodiation of Pyridine for C4-Functionalization
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butylsodium (n-BuNa)
-
Pyridine (freshly distilled)
-
Primary alkyl halide (e.g., 1-bromooctane)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous THF and cooled to -78 °C.
-
Freshly prepared n-butylsodium (1.0 equivalent) is added to the THF.
-
Pyridine (2.0 equivalents) is added dropwise to the suspension at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours to ensure the formation of the thermodynamic 4-sodiopyridine.[3]
-
The primary alkyl halide (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the C4-alkylated pyridine.[3]
By understanding the principles of kinetic and thermodynamic control and utilizing the appropriate experimental conditions, researchers can selectively synthesize desired pyridine isomers, a critical capability in the development of novel pharmaceuticals and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2-and 4-substituted pyridines | Semantic Scholar [semanticscholar.org]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Chloro-4-methylnicotinaldehyde
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 6-Chloro-4-methylnicotinaldehyde, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation, as well as respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if there is a risk of dust or aerosol generation.[1] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[2]
-
Waste Collection:
-
Waste Storage:
-
Disposal Procedure:
-
The disposal of this compound must be conducted through an authorized hazardous or special waste collection point, in strict accordance with local, state, and federal regulations.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]
-
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Minor Spills:
-
Ensure the area is well-ventilated.[1]
-
Wearing the appropriate PPE, clean up the spill immediately.[1]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
-
For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.[1]
-
Wash the spill area thoroughly with water, and prevent runoff from entering drains.[1]
-
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of 6-Chloro-4-methylnicotinaldehyde: A Guide for Laboratory Professionals
For Immediate Action: In the event of exposure to 6-Chloro-4-methylnicotinaldehyde, immediately flush the affected area with copious amounts of water and seek medical attention. This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS 884495-38-9). Adherence to these guidelines is critical for ensuring personal safety and proper disposal of this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin contact, which can cause irritation.[1] |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1-rated | Prevents eye contact which can lead to serious irritation.[1] |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from splashes and spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | N/A | Minimizes inhalation of dust or fumes, which may cause respiratory irritation.[1] |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is mandatory when working with this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated waste container for all materials that come into contact with the chemical.
3. Handling the Compound:
-
Avoid generating dust when handling the solid form of the compound.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a clearly labeled, sealed container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled container.
2. Disposal Procedure:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour any waste containing this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
